molecular formula C9H9ClO2 B1581765 1-(5-Chloro-2-methoxyphenyl)ethanone CAS No. 6342-64-9

1-(5-Chloro-2-methoxyphenyl)ethanone

Cat. No.: B1581765
CAS No.: 6342-64-9
M. Wt: 184.62 g/mol
InChI Key: QPIUQLBBCQTWMJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46629. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)ethanone
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InChI

InChI=1S/C9H9ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QPIUQLBBCQTWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50286594
Record name 1-(5-Chloro-2-methoxyphenyl)ethanone
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Molecular Weight

184.62 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6342-64-9
Record name 1-(5-Chloro-2-methoxyphenyl)ethanone
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Record name 1-(5-Chloro-2-methoxyphenyl)ethanone
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Record name 1-(5-Chloro-2-methoxyphenyl)ethanone
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Record name 1-(5-chloro-2-methoxyphenyl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)ethanone (CAS No. 6342-64-9): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(5-Chloro-2-methoxyphenyl)ethanone, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's fundamental properties, synthesis protocols, analytical characterization, chemical reactivity, and critical applications, grounding all information in established scientific principles and validated methodologies.

Core Compound Profile

This compound, also known as 5-Chloro-2-methoxyacetophenone, is an aromatic ketone that serves as a versatile synthon in synthetic chemistry.[1] Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetyl group, provides a unique combination of reactive sites. This substitution pattern influences the molecule's electronic distribution and lipophilicity, making it a valuable precursor for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] It is a crucial intermediate in the synthesis of various organic compounds, including those with potential analgesic and anti-inflammatory properties.[2][3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is foundational for its application in research and development. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 6342-64-9[3][4][5]
Molecular Formula C₉H₉ClO₂[3][4][6]
Molecular Weight 184.62 g/mol [3][4][6]
Synonyms 5-Chloro-2-methoxyacetophenone, 1-Acetyl-5-chloro-2-methoxybenzene[2][3][7]
Appearance Colorless liquid or low melting solid[2]
Melting Point 28 °C[3]
Boiling Point 115 °C; 110 °C at 5 mmHg[2][3]
Density 1.176 g/cm³[3]
Topological Polar Surface Area (TPSA) 26.3 Ų[4][7]
LogP 2.55[4]
SMILES CC(=O)C1=C(OC)C=C(Cl)C=C1[3][4]

Synthesis and Mechanism: Friedel-Crafts Acylation

The most common and industrially relevant synthesis of this compound is achieved via the Friedel-Crafts acylation of 4-chloroanisole.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with an aromatic ring.[8][9]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. A strong Lewis acid, typically aluminum trichloride (AlCl₃), is used to activate the acylating agent (acetyl chloride or acetic anhydride).[9]

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of acetyl chloride, creating a complex. This complex facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion (CH₃CO⁺).[9]

  • Electrophilic Attack: The electron-rich aromatic ring of 4-chloroanisole acts as a nucleophile, attacking the electrophilic acylium ion. The methoxy group (-OCH₃) is an ortho-, para-directing and activating group, meaning it donates electron density to the ring, particularly at the positions ortho and para to it.[10] The chloro group (-Cl) is deactivating but also ortho-, para-directing. The regioselectivity is primarily governed by the powerful activating effect of the methoxy group, directing the acylation to the position ortho to it (and meta to the chlorine), resulting in the desired product.

  • Rearomatization: The resulting intermediate, an arenium cation, loses a proton (H⁺) from the site of substitution to restore the aromaticity of the ring.[10] The AlCl₄⁻ formed in the first step assists in this deprotonation, regenerating the AlCl₃ catalyst.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Work-up & Purification Reactant1 4-Chloroanisole Reaction Friedel-Crafts Acylation in an inert solvent (e.g., DCM) under anhydrous conditions Reactant1->Reaction Reactant2 Acetyl Chloride Reactant2->Reaction Catalyst Aluminum Chloride (AlCl₃) Catalyst->Reaction Quench Quench with Ice/HCl Reaction->Quench Extract Solvent Extraction (e.g., Ethyl Acetate) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Purification (e.g., Recrystallization or Distillation) Dry->Purify Product This compound Purify->Product caption Fig 1: General workflow for Friedel-Crafts synthesis.

Caption: General workflow for Friedel-Crafts synthesis.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Reagent Charging: Charge the flask with anhydrous aluminum trichloride (1.1 eq.) and an inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.05 eq.) dropwise to the cooled suspension while stirring.

  • Addition of Substrate: To this mixture, add a solution of 4-chloroanisole (1.0 eq.) in DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization Workflow

Structural confirmation and purity assessment are critical steps. A combination of spectroscopic techniques is employed for full characterization.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Sample Purified Product NMR ¹H & ¹³C NMR (Structural Elucidation) Sample->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Sample->MS IR Infrared (IR) Spectroscopy (Functional Group ID) Sample->IR GC Gas Chromatography (GC) Sample->GC HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Final Characterized Compound (Structure & Purity Verified) NMR->Final MS->Final IR->Final GC->Final HPLC->Final caption Fig 2: Standard analytical workflow.

Caption: Standard analytical workflow.

Expected Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the acetyl protons (-COCH₃) around δ 2.5-2.6 ppm, a singlet for the methoxy protons (-OCH₃) around δ 3.8-3.9 ppm, and three signals in the aromatic region (δ 6.8-7.8 ppm) corresponding to the protons on the substituted phenyl ring.

  • IR Spectroscopy: The IR spectrum will prominently feature a strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. Other characteristic peaks would include C-O stretching for the methoxy group and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 184 and an isotopic peak (M+2) at m/z 186 with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.[11] A major fragmentation peak would be observed at m/z 169, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Applications in Synthesis and Drug Development

This compound is not an end product but a valuable intermediate. Its functional groups—the ketone, the methoxy group, and the chloro substituent—offer multiple handles for subsequent chemical transformations.

Role as a Synthetic Intermediate

This compound is a key starting material for synthesizing a variety of heterocyclic and polycyclic structures. It is particularly noted for its use in preparing tetracyclic benzopyrans, which have shown potential as potent analgesics and anti-inflammatory agents.[3] It is also used in the formulation of agrochemicals like herbicides and pesticides.[2]

Applications cluster_reactions Synthetic Transformations cluster_products Target Molecules Start This compound R1 Condensation Start->R1 R2 Oxidation Start->R2 R3 Reduction Start->R3 R4 Cyclization Start->R4 P1 Heterocycles (e.g., Benzopyrans) R1->P1 P2 Bioactive Compounds R1->P2 R2->P2 R3->P2 R4->P1 R4->P2 P3 Pharmaceuticals (Analgesics, Anti-inflammatories) P2->P3 P4 Agrochemicals P2->P4 caption Fig 3: Role as a versatile synthetic intermediate.

Caption: Role as a versatile synthetic intermediate.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Classification: This chemical is considered hazardous. Aggregated GHS information indicates it is harmful if swallowed (H302).[7] Some sources also list hazards such as causing skin and eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13] Work should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[12][13]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[3][12][13] Recommended storage is at room temperature or between 10°C - 25°C.[3][4]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12][13]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open.[12][13]

    • Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.[7][12]

    • Inhalation: Move the person to fresh air.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][13]

Conclusion

This compound (CAS 6342-64-9) is a fundamentally important chemical intermediate with significant utility in organic synthesis. Its well-defined synthesis via Friedel-Crafts acylation and the reactivity of its functional groups make it an indispensable building block for creating complex molecular architectures. For professionals in pharmaceutical and agrochemical research, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of novel and valuable compounds.

References

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Chloro-2-methoxyacetophenone

5-Chloro-2-methoxyacetophenone is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a chlorinated and methoxylated aromatic ring appended to an acetophenone core, makes it a valuable precursor for the synthesis of a diverse range of more complex molecules. Notably, it serves as a key building block in the development of novel analgesic and anti-inflammatory agents.[1] The strategic placement of the chloro and methoxy substituents on the aromatic ring influences the molecule's reactivity and provides handles for further chemical modifications, rendering it an indispensable tool for medicinal chemists and process development scientists. This guide provides an in-depth exploration of the primary synthesis mechanism of 5-Chloro-2-methoxyacetophenone, offering both theoretical understanding and practical, field-proven insights for its successful laboratory-scale preparation.

Core Synthesis Strategy: The Friedel-Crafts Acylation of 4-Chloroanisole

The most direct and industrially relevant method for the synthesis of 5-Chloro-2-methoxyacetophenone is the Friedel-Crafts acylation of 4-chloroanisole. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group (in this case, an acetyl group) onto the aromatic ring of 4-chloroanisole in the presence of a Lewis acid catalyst.[2][3]

Regioselectivity: The Directing Effects of Chloro and Methoxy Groups

The outcome of the Friedel-Crafts acylation of 4-chloroanisole is dictated by the directing effects of the two substituents on the aromatic ring: the methoxy group (-OCH₃) and the chlorine atom (-Cl).

  • The Methoxy Group (-OCH₃): The methoxy group is a powerful activating and ortho, para-directing group. The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack.

  • The Chlorine Atom (-Cl): The chlorine atom is a deactivating but also ortho, para-directing group. While its electronegativity withdraws electron density from the ring inductively (deactivating effect), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

In the case of 4-chloroanisole, the powerful activating effect of the methoxy group dominates. The position para to the methoxy group is already occupied by the chlorine atom. Therefore, the incoming acetyl group will be directed predominantly to the positions ortho to the methoxy group. Of the two ortho positions, the one that is also meta to the chlorine atom is sterically less hindered and electronically favored, leading to the formation of 5-Chloro-2-methoxyacetophenone as the major product.

The Reaction Mechanism: A Step-by-Step Visualization

The Friedel-Crafts acylation of 4-chloroanisole with acetyl chloride, catalyzed by aluminum chloride (AlCl₃), proceeds through the following key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, reacts with acetyl chloride to form a highly electrophilic acylium ion. This is the rate-determining step of the reaction.

  • Electrophilic Attack: The electron-rich aromatic ring of 4-chloroanisole attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the acetyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The following diagram illustrates the overall reaction scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 4-Chloroanisole p1 5-Chloro-2-methoxyacetophenone r1->p1 + r2 Acetyl Chloride r2->p1 + re1 AlCl₃ (Lewis Acid) re1->p1 catalyst re2 Solvent (e.g., CH₂Cl₂) re2->p1 solvent

Caption: Overall reaction scheme for the synthesis of 5-Chloro-2-methoxyacetophenone.

A more detailed visualization of the reaction mechanism is provided below:

G start Acetyl Chloride + AlCl₃ acylium Acylium Ion Formation [CH₃CO]⁺ + [AlCl₄]⁻ start->acylium Step 1 attack Electrophilic Attack acylium->attack reactant 4-Chloroanisole reactant->attack sigma Sigma Complex (Resonance Stabilized) attack->sigma Step 2 deprotonation Deprotonation sigma->deprotonation Step 3 product 5-Chloro-2-methoxyacetophenone + HCl + AlCl₃ deprotonation->product

Caption: Step-wise mechanism of the Friedel-Crafts acylation.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from a standard procedure for the Friedel-Crafts acylation of anisole and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. All glassware must be thoroughly dried before use, as aluminum chloride is highly moisture-sensitive.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Chloroanisole142.5814.26 g (12.5 mL)0.10
Acetyl Chloride78.508.64 g (7.8 mL)0.11
Anhydrous Aluminum Chloride133.3414.67 g0.11
Dichloromethane (DCM)-100 mL-
Concentrated Hydrochloric Acid-50 mL-
Saturated Sodium Bicarbonate-50 mL-
Anhydrous Magnesium Sulfate-~5 g-
Ice-~100 g-
Step-by-Step Methodology
  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Addition:

    • To the reaction flask, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and dichloromethane (50 mL).

    • In the dropping funnel, place a solution of 4-chloroanisole (14.26 g, 0.10 mol) and acetyl chloride (8.64 g, 0.11 mol) in dichloromethane (50 mL).

  • Reaction Execution:

    • Cool the reaction flask to 0 °C in an ice-water bath.

    • Slowly add the solution from the dropping funnel to the stirred suspension of aluminum chloride over a period of 30-45 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. A color change to deep orange or red is typically observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Carefully pour the reaction mixture onto a mixture of crushed ice (~100 g) and concentrated hydrochloric acid (50 mL) in a beaker with vigorous stirring. This will hydrolyze the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 5-Chloro-2-methoxyacetophenone as a colorless to pale yellow liquid.

Potential Side Products and Mitigation

While the reaction is highly regioselective, minor side products can form. The primary potential side product is the other ortho-acylated isomer, 3-Chloro-2-methoxyacetophenone. The formation of this isomer is generally minimal due to steric hindrance from the adjacent chlorine atom.

Another potential side reaction is di-acylation, although this is less common in Friedel-Crafts acylations because the product, an aromatic ketone, is deactivated towards further electrophilic substitution. Maintaining a 1:1 stoichiometry of the aromatic substrate to the acylating agent and catalyst helps to minimize this.

Characterization and Verification

The identity and purity of the synthesized 5-Chloro-2-methoxyacetophenone can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the acetyl group protons with appropriate chemical shifts and coupling patterns.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl group (C=O) of the ketone is expected around 1670-1690 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 5-Chloro-2-methoxyacetophenone (184.62 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.

Safety Considerations

  • Aluminum chloride is a corrosive and water-reactive solid. It should be handled in a fume hood, and contact with skin and eyes should be avoided.

  • Acetyl chloride is a corrosive and lachrymatory liquid. It should also be handled in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate engineering controls and personal protective equipment should be used.

  • The reaction is exothermic , and proper temperature control is crucial to prevent runaway reactions.

  • The workup procedure involves the use of concentrated hydrochloric acid , which is highly corrosive.

Conclusion

The Friedel-Crafts acylation of 4-chloroanisole provides a reliable and efficient route for the synthesis of 5-Chloro-2-methoxyacetophenone, a valuable intermediate in medicinal and agricultural chemistry. By understanding the underlying reaction mechanism, the directing effects of the substituents, and by following a well-defined experimental protocol, researchers can confidently and safely prepare this key building block for their discovery and development programs. The self-validating nature of the described protocol, coupled with rigorous analytical characterization, ensures the integrity and reproducibility of the synthesis.

References

Spectral data of 1-(5-Chloro-2-methoxyphenyl)ethanone (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 1-(5-Chloro-2-methoxyphenyl)ethanone

Authored by a Senior Application Scientist

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. This compound, a substituted acetophenone, represents a class of scaffolds frequently encountered in medicinal chemistry and organic synthesis. Its utility is intrinsically linked to its precise molecular architecture. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively form the unique molecular fingerprint of this compound.

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This document is designed to illuminate the causality behind the spectral features, grounding interpretation in the fundamental principles of chemical structure and reactivity. The protocols herein are outlined not as rote instructions, but as self-validating workflows that ensure data integrity and reproducibility. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as a comprehensive resource for researchers dedicated to the rigorous and accurate characterization of complex organic molecules.

Molecular Structure and Overview

This compound possesses a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1] The architecture features a benzene ring substituted with a chloro group, a methoxy group, and an acetyl group. The relative positioning of these substituents dictates the electronic environment of each atom, which in turn governs the molecule's interaction with various forms of electromagnetic radiation and its fragmentation behavior.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information on the number and connectivity of atoms.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent and internal standard is critical for accurate chemical shift referencing and preventing signal overlap. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its single deuterium resonance at 7.26 ppm. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) due to its chemical inertness and single, sharp resonance upfield of most organic signals.[2]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Vortex the vial until the solid is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient for a high signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A spectral width of 220-240 ppm and a larger number of scans (e.g., 512 or more) are required due to the lower natural abundance of the ¹³C isotope.[3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to show five distinct signals, corresponding to the five unique proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Multiplicity
~ 7.70d1HH-6Located ortho to the electron-withdrawing acetyl group, resulting in significant deshielding. Appears as a doublet due to coupling with H-4 (J ≈ 2.5 Hz).
~ 7.40dd1HH-4Deshielded by the adjacent chloro group and the para acetyl group. Split into a doublet of doublets by coupling to H-3 (J ≈ 8.8 Hz) and H-6 (J ≈ 2.5 Hz).
~ 6.95d1HH-3Shielded by the strongly electron-donating methoxy group at the ortho position. Appears as a doublet due to coupling with H-4 (J ≈ 8.8 Hz).
~ 3.90s3H-OCH₃Methoxy protons are in a shielded environment and appear as a sharp singlet as there are no adjacent protons to couple with.
~ 2.60s3H-COCH₃Acetyl protons are deshielded by the adjacent carbonyl group and appear as a characteristic singlet.[4]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display nine signals, one for each unique carbon atom. Chemical shifts are highly dependent on the electronic effects of the substituents.[5][6]

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 198.0C=OThe carbonyl carbon resonance is characteristically found at a very downfield shift.[7]
~ 158.0C-2 (C-OCH₃)Aromatic carbon directly attached to the electron-donating oxygen, causing a significant downfield shift.
~ 132.0C-6Aromatic methine carbon ortho to the acetyl group.
~ 131.0C-4Aromatic methine carbon ortho to the chloro group.
~ 128.0C-1 (C-C=O)Quaternary aromatic carbon attached to the acetyl group.
~ 125.0C-5 (C-Cl)Aromatic carbon bearing the chloro substituent; its shift is influenced directly by the halogen.
~ 112.0C-3Aromatic methine carbon ortho to the methoxy group, showing significant shielding.
~ 56.0-OCH₃The methoxy carbon is shielded relative to the aromatic carbons.
~ 30.0-COCH₃The acetyl methyl carbon appears in the aliphatic region, deshielded by the carbonyl.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing invaluable information about the functional groups present.

Experimental Protocol: IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the center of the ATR crystal.

  • Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum is dominated by absorptions corresponding to the carbonyl and aromatic functionalities. For aromatic ketones, conjugation lowers the C=O stretching frequency compared to aliphatic ketones.[8]

Predicted Frequency (cm⁻¹)Vibration TypeIntensityInterpretation
3100-3000C-H Aromatic StretchMediumVibrations of the C-H bonds on the benzene ring.
2980-2850C-H Aliphatic StretchMediumStretching of the C-H bonds in the methyl and methoxy groups.
~ 1680C=O Carbonyl StretchStrong, SharpThis is the most characteristic peak for an aromatic ketone.[9] The frequency is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to resonance with the aromatic ring.[8]
1600-1450C=C Aromatic Ring StretchMedium-StrongA series of sharp peaks characteristic of the benzene ring.
~ 1250C-O-C Asymmetric StretchStrongCharacteristic of the aryl-alkyl ether (methoxy) group.
~ 1020C-O-C Symmetric StretchMediumAlso associated with the methoxy group.
~ 850-800C-H Out-of-Plane BendingStrongThe pattern of these bends can sometimes give clues to the ring substitution pattern.
~ 750C-Cl StretchMedium-StrongAbsorption due to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition

Rationale: Electron Ionization (EI) is a standard, high-energy ionization technique that induces reproducible fragmentation, creating a "fingerprint" mass spectrum that is highly useful for structural identification and library matching.

Step-by-Step Methodology:

  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for purification and controlled introduction, or via a direct insertion probe.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will provide the molecular weight and key structural fragments. The presence of a chlorine atom will be evident from a characteristic M+2 peak due to the natural abundance of the ³⁷Cl isotope (~32.5% relative to ³⁵Cl).

cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation mol_ion [C₉H₉ClO₂]⁺• Molecular Ion m/z = 184/186 frag1 [C₈H₆ClO₂]⁺ Benzoyl Cation m/z = 169/171 mol_ion->frag1 α-Cleavage frag2 [CH₃]• Methyl Radical (Neutral Loss) mol_ion->frag2 frag1_2 [C₇H₆ClO]⁺ m/z = 141/143 frag1->frag1_2 Loss of CO frag1_3 CO Carbon Monoxide (Neutral Loss) frag1->frag1_3

Figure 2: Predicted primary fragmentation pathway for this compound.

Table of Key Predicted Fragments:

m/z (³⁵Cl/³⁷Cl)Ion StructureFormation PathwaySignificance
184 / 186[C₉H₉ClO₂]⁺•Molecular Ion (M⁺•)Confirms the molecular weight of the compound. The ~3:1 ratio of the peaks confirms the presence of one chlorine atom.
169 / 171[C₈H₆ClO₂]⁺M⁺• - •CH₃This is the base peak, resulting from alpha cleavage, a highly favorable fragmentation for ketones.[10][11] Its high stability is due to the resonance-stabilized acylium ion.
141 / 143[C₇H₆ClO]⁺[M - CH₃]⁺ - COLoss of a neutral carbon monoxide molecule from the benzoyl cation, a common subsequent fragmentation.[11]
43[CH₃CO]⁺Acetyl CationCleavage of the bond between the carbonyl carbon and the aromatic ring. This peak confirms the presence of the acetyl group.[10]

Conclusion

The structural verification of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups—most notably the conjugated carbonyl—and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure. This guide provides a robust, predictive framework for the analysis of this compound, grounded in established spectroscopic principles. The methodologies and interpretations presented herein constitute a reliable workflow for researchers requiring rigorous and unambiguous molecular characterization.

References

An In-depth Technical Guide to the Physical Properties of 1-(5-Chloro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-methoxyphenyl)ethanone, also known as 5'-Chloro-2'-methoxyacetophenone, is a substituted aromatic ketone that serves as a key intermediate in various synthetic pathways. Its structural features, including a chlorinated phenyl ring, a methoxy group, and a ketone functional group, make it a versatile building block in the development of pharmaceutical compounds and other complex organic molecules. This guide provides a comprehensive overview of its core physical and chemical properties, offering a critical resource for researchers working with this compound.

Molecular Structure and Properties

The molecular integrity of a compound is fundamental to its reactivity and physical behavior. The structure of this compound dictates its interactions at both the molecular and macroscopic levels.

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// Bond edges edge [color="#4285F4"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O1 [style=double]; C7 -- C8; C2 -- O2; O2 -- C9; C4 -- Cl;

// Annotations label = "Molecular structure of this compound"; labelloc = "t"; fontcolor = "#202124"; fontsize = 14; } Caption: Molecular structure of this compound.

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 6342-64-9[1][2][3][4]
Molecular Formula C₉H₉ClO₂[1][2][4][5]
Molecular Weight 184.62 g/mol [1][2][4][5]
Melting Point 28-30 °C[2]
Boiling Point 115-135 °C[2]
Density 1.176 g/cm³[2]
Appearance Solid

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons. The substitution pattern on the phenyl ring will influence the chemical shifts and coupling patterns of the aromatic protons, providing key structural information.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ketone, the aromatic carbons (with varying chemical shifts due to the chloro and methoxy substituents), the methoxy carbon, and the acetyl methyl carbon.

Note: As of the latest update, publicly available, verified ¹H and ¹³C NMR spectra for this specific compound are limited. Researchers should perform their own spectral analysis for confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to its functional groups. Key expected peaks include:

  • A strong carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹.

  • C-O stretching vibrations for the methoxy group.

  • Aromatic C-H and C=C stretching vibrations.

  • A C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 184.62 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and chlorine-containing fragment ions.

Solubility Profile

The solubility of a compound is a critical parameter for its handling, reaction setup, and purification. While comprehensive solubility data is not widely published, based on its structure, this compound is expected to be soluble in a range of common organic solvents.

Table 2: Predicted Solubility
SolventPredicted SolubilityRationale
Chloroform (CHCl₃) SolubleNon-polar to moderately polar solvent, compatible with the aromatic and ether functionalities.
Dichloromethane (CH₂Cl₂) SolubleSimilar polarity to chloroform.
Ethyl Acetate (EtOAc) SolubleModerately polar solvent capable of hydrogen bond accepting.
Methanol (MeOH) Sparingly SolublePolar protic solvent; solubility may be limited by the non-polar aromatic ring.
Water InsolubleThe hydrophobic nature of the chlorinated aromatic ring and the lack of significant hydrogen bonding donors limit aqueous solubility.

Note: This solubility profile is predictive. Experimental verification is strongly recommended for any application.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure a safe working environment.

GHS Hazard Information
  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]

Experimental Protocols: A Self-Validating Approach

To ensure the integrity of research findings, it is crucial to employ self-validating experimental protocols. This involves the orthogonal confirmation of the compound's identity and purity through multiple analytical techniques.

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subgraph "cluster_0" { label = "Compound Verification"; bgcolor = "#FFFFFF"; A [label="Obtain Compound"]; B [label="Visual Inspection\n(Appearance, Color)"]; C [label="Melting Point Analysis"]; A -> B -> C; }

subgraph "cluster_1" { label = "Spectroscopic Analysis"; bgcolor = "#FFFFFF"; D [label="¹H and ¹³C NMR"]; E [label="FT-IR Spectroscopy"]; F [label="Mass Spectrometry"]; D -> E -> F; }

subgraph "cluster_2" { label = "Purity Assessment"; bgcolor = "#FFFFFF"; G [label="High-Performance Liquid\nChromatography (HPLC)"]; H [label="Thin-Layer\nChromatography (TLC)"]; G -> H; }

C -> D; F -> G; H -> I [label="Verified Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: A logical workflow for the verification and analysis of this compound.

Step-by-Step Methodologies
  • Material Acquisition and Initial Assessment:

    • Procure this compound from a reputable supplier.

    • Visually inspect the material, noting its physical state and color.

    • Perform a melting point determination and compare it to the literature value. A sharp melting point range is indicative of high purity.

  • Spectroscopic Confirmation:

    • NMR Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Analysis: Interpret the spectra to confirm the presence of all expected proton and carbon signals and their respective multiplicities and integrations.

    • IR Analysis: Obtain an FT-IR spectrum of the solid compound (e.g., using a KBr pellet or an ATR accessory). Identify the characteristic absorption bands for the carbonyl, ether, and aromatic functionalities.

    • MS Analysis: Analyze the compound using a mass spectrometer (e.g., with EI ionization) to confirm the molecular weight and isotopic distribution.

  • Purity Verification:

    • Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column) to assess the purity of the compound. A single major peak should be observed.

    • Utilize TLC with a suitable mobile phase to quickly check for the presence of impurities.

By following this multi-faceted analytical approach, researchers can be confident in the identity and quality of their starting material, which is a cornerstone of reproducible and reliable scientific outcomes.

References

Solubility of 1-(5-Chloro-2-methoxyphenyl)ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(5-Chloro-2-methoxyphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a halogenated aromatic ketone, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, characterized by a chlorinated and methoxylated phenyl ring attached to an ethanone group, dictates its physicochemical properties, most notably its solubility. Understanding the solubility of this compound in a range of organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, equipping researchers with the knowledge to make informed decisions in their experimental designs.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before delving into its solubility characteristics.

PropertyValueSource
CAS Number 6342-64-9[1]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Topological Polar Surface Area (TPSA) 26.3 Ų[2]
Predicted LogP 2.5512[2]

The presence of a polar carbonyl group and ether linkage, combined with a largely nonpolar aromatic ring and a halogen substituent, results in a molecule of intermediate polarity. The predicted LogP value of 2.5512 suggests a greater affinity for organic phases over aqueous media.

Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This adage suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. The polarity of a solvent is influenced by the presence of heteroatoms (like oxygen and nitrogen), the overall molecular geometry, and the ability to form hydrogen bonds.[4]

For this compound, its solubility in a given organic solvent will be a function of the interplay between the solute's polarity and that of the solvent. A spectrum of solvents, from non-polar to polar, is typically screened to identify suitable candidates for specific applications.

Solubility Profile in Common Organic Solvents

While specific, quantitative experimental data for the solubility of this compound is not extensively available in the public domain, we can infer its likely solubility based on its structure and the properties of common organic solvents. For a structurally related compound, 4-Chloro-3-nitroacetophenone, it is reported to be soluble in ethanol and acetone, and practically insoluble in water.[5] Another related compound, 2-Chlorophenyl Acetic Acid, is soluble in most organic solvents.[6]

The following table provides a qualitative prediction of solubility and is intended to guide solvent selection for experimental determination.

SolventPolarity IndexPredicted SolubilityRationale
Hexane 0.1Sparingly Soluble to InsolubleSignificant polarity mismatch between the non-polar solvent and the more polar solute.
Toluene 2.4Moderately SolubleThe aromatic nature of toluene can interact favorably with the phenyl ring of the solute.
Diethyl Ether 2.8Moderately SolubleOffers a balance of polar and non-polar characteristics.
Dichloromethane 3.1SolubleA versatile solvent capable of dissolving a wide range of organic compounds.
Acetone 5.1SolubleThe polar aprotic nature of acetone should effectively solvate the ketone.
Ethanol 4.3SolubleA polar protic solvent that can interact with the polar groups of the solute.
Methanol 5.1SolubleSimilar to ethanol, its high polarity should facilitate dissolution.
Dimethyl Sulfoxide (DMSO) 7.2SolubleA highly polar aprotic solvent, often used for compounds with poor solubility in other common solvents.

Experimental Protocol for Determining Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard laboratory procedure for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solutions (Shake-Flask Method): The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7] a. Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. b. Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). c. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: a. After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. b. Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant from each vial. b. Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter. c. Prepare a series of dilutions of the filtered supernatant with the respective solvent. d. Analyze the diluted samples using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.

  • Data Interpretation: a. The concentration determined in the saturated solution represents the solubility of this compound in that specific solvent at the experimental temperature. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System and Causality

This protocol incorporates a self-validating system. The use of an excess of the solid solute ensures that the resulting solution is truly saturated. The extended equilibration time and constant temperature control are critical for achieving thermodynamic equilibrium, leading to a reproducible and accurate solubility measurement.[8] The final analytical measurement provides a quantitative endpoint that is directly proportional to the amount of dissolved compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B Shake-Flask Method C Allow excess solid to settle B->C D Centrifuge to separate solid and supernatant C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze concentration (HPLC/UV-Vis) F->G

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship between Polarity and Solubility

The relationship between the properties of the solute and solvent dictates the resulting solubility. This can be visualized as a decision-making process.

G Solute This compound (Intermediate Polarity) Interaction Solute-Solvent Interaction Solute->Interaction Solvent Organic Solvent Solvent->Interaction Solubility Solubility Outcome Interaction->Solubility Polarity Match?

Caption: Logical relationship between solute/solvent polarity and solubility outcome.

Conclusion

While direct, published quantitative solubility data for this compound in a wide array of organic solvents is limited, this guide provides a robust framework for researchers to approach its use and characterization. By understanding its physicochemical properties and the fundamental principles of solubility, and by employing the detailed experimental protocol provided, scientists can confidently and accurately determine the solubility of this important chemical intermediate. This foundational data is critical for optimizing reaction conditions, developing effective purification strategies, and advancing research and development in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)ethanone: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-methoxyphenyl)ethanone, a substituted acetophenone, is a key chemical intermediate with significant potential in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its molecular architecture, featuring a chlorinated and methoxylated phenyl ring attached to an ethanone moiety, provides a versatile scaffold for the construction of more complex molecular entities. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Molecular Structure and Properties

This compound is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 5-Chloro-2-methoxyacetophenone[1]
CAS Number 6342-64-9[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1][2]
Melting Point 29-30 °C
Boiling Point 135 °C
Appearance White to off-white crystalline powder
Solubility Soluble in common organic solvents such as acetone, ethanol, and dichloromethane.

The structure of this compound is characterized by a benzene ring substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and an acetyl group at the 1-position. The presence of these functional groups dictates its reactivity and makes it a valuable precursor in multi-step organic syntheses.

Caption: 2D structure of this compound.

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is limited, data for the closely related analogue, 1-(5-chloro-2-hydroxyphenyl)ethanone, is available from the NIST WebBook and can be used as a reference for interpretation.[3][4]

Infrared (IR) Spectroscopy: The IR spectrum of 1-(5-chloro-2-hydroxyphenyl)ethanone shows characteristic absorption bands that can be correlated to the functional groups present in this compound.[3] The key expected peaks for the target molecule would include:

  • C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.

  • C-O-C stretch (ether): A distinct band in the region of 1250-1000 cm⁻¹.

  • C-Cl stretch: An absorption in the fingerprint region, typically around 800-600 cm⁻¹.

  • Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS): The electron ionization mass spectrum of 1-(3-chloro-4-methoxyphenyl)ethanone, another isomer, is available in the NIST WebBook.[5] For this compound, the molecular ion peak [M]⁺ would be expected at m/z 184, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak). Common fragmentation patterns would likely involve the loss of a methyl group (M-15) to form a fragment at m/z 169, and the loss of an acetyl group (M-43) to give a fragment at m/z 141.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the acetyl methyl protons around δ 2.5 ppm and a singlet for the methoxy protons around δ 3.9 ppm. The aromatic region would display three protons with distinct chemical shifts and coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would show a carbonyl carbon signal around δ 197 ppm. The aromatic carbons would appear in the δ 110-160 ppm region, and the methyl carbons of the acetyl and methoxy groups would be observed in the upfield region.

Synthesis and Reactivity

The most common and industrially scalable method for the synthesis of substituted acetophenones like this compound is the Friedel-Crafts acylation .[6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-Chloroanisole 4-Chloroanisole Friedel-Crafts Acylation Friedel-Crafts Acylation 4-Chloroanisole->Friedel-Crafts Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Friedel-Crafts Acylation AlCl3 (Lewis Acid) AlCl3 (Lewis Acid) AlCl3 (Lewis Acid)->Friedel-Crafts Acylation Dichloromethane (Solvent) Dichloromethane (Solvent) Dichloromethane (Solvent)->Friedel-Crafts Acylation This compound This compound Friedel-Crafts Acylation->this compound Yields

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol (General Procedure):

  • To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in an inert solvent such as dichloromethane, add acetyl chloride dropwise with stirring.

  • To this mixture, add 4-chloroanisole dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

The reactivity of this compound is governed by its functional groups. The ketone carbonyl group can undergo nucleophilic addition and condensation reactions. The aromatic ring can participate in further electrophilic substitution reactions, with the directing effects of the chloro and methoxy groups influencing the position of substitution.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals: A notable application is its use as a key intermediate in the synthesis of the insecticide Indoxacarb .[7] The synthesis involves the conversion of this compound to 5-chloro-2-methoxycarbonyl-1-indanone, which forms the core structure of the final active ingredient.[7]

indoxacarb_synthesis This compound This compound Intermediate_1 5-Chloro-2-methoxycarbonyl-1-indanone This compound->Intermediate_1 Multi-step conversion Indoxacarb Indoxacarb Intermediate_1->Indoxacarb Further elaboration

Caption: Role of this compound in Indoxacarb synthesis.

Pharmaceuticals: While direct applications of this compound in marketed drugs are not widely documented, its structural motifs are present in various pharmacologically active compounds. Related substituted acetophenones are precursors to molecules with a range of biological activities. For instance, similar structures have been utilized in the synthesis of:

  • COX-2 inhibitors: For the treatment of inflammation and pain.[8]

  • Beta-secretase inhibitors: Investigated for the treatment of Alzheimer's disease.[9]

  • Antidepressants: As seen in the synthesis of Venlafaxine, where a related methoxyphenyl ethanone derivative is a key starting material.[10]

The presence of the chloro and methoxy substituents allows for fine-tuning of the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[11]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate precautions in a laboratory setting.[2]

  • Hazard Statements: Harmful if swallowed.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • Do not eat, drink or smoke when using this product.

    • If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a versatile and valuable chemical intermediate with established applications in the agrochemical industry and significant potential in pharmaceutical research and development. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its functional groups make it an attractive starting material for the synthesis of a wide range of more complex molecules. As the demand for novel and effective bioactive compounds continues to grow, the importance of such well-defined building blocks in the synthetic chemist's toolbox is undeniable.

References

Introduction: The Strategic Importance of a Substituted Acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)ethanone: Synthesis, Characterization, and Applications

Executive Summary: this compound, also known as 5'-Chloro-2'-methoxyacetophenone, is a substituted aromatic ketone that serves as a pivotal intermediate in the fields of pharmaceutical and agrochemical research.[1][2] Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetyl group, provides a versatile scaffold for the synthesis of more complex, biologically active molecules.[2][3] This guide offers a comprehensive overview from the perspective of a Senior Application Scientist, detailing the compound's physicochemical properties, a robust synthesis and purification protocol, in-depth spectroscopic analysis, key chemical reactivity, and essential safety protocols. The content is designed for researchers, scientists, and drug development professionals who require a technical understanding of this valuable chemical building block.

In the landscape of medicinal chemistry, the acetophenone framework is a recurring motif in a multitude of pharmacologically active agents. The strategic placement of substituents on the aromatic ring dramatically influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.[4] this compound (CAS No. 6342-64-9) is a prime example of such a strategically functionalized intermediate.[5]

The presence of a chloro group at the 5-position and a methoxy group at the 2-position creates a unique electronic and steric environment. The methoxy group is an ortho-, para-directing activator, while the chloro group is a deactivating ortho-, para-director. This substitution pattern influences the reactivity of the aromatic ring in further synthetic transformations, such as electrophilic aromatic substitution. Moreover, the ketone functional group is a versatile handle for a wide array of chemical modifications, including reductions, oxidations, and condensation reactions, making this compound a valuable precursor for creating diverse chemical libraries for drug discovery screening.[2]

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 6342-64-9[5][6]
Molecular Formula C₉H₉ClO₂[5][6]
Molecular Weight 184.62 g/mol [5][6]
Synonyms 5'-Chloro-2'-methoxyacetophenone, Ethanone, 1-(5-chloro-2-methoxyphenyl)-[1]
SMILES CC(C1=CC(Cl)=CC=C1OC)=O[5]
Topological Polar Surface Area (TPSA) 26.3 Ų[5]
LogP (octanol-water partition coeff.) 2.5512[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 2[5]

Synthesis and Purification

The most direct and industrially scalable method for preparing this compound is through the Friedel-Crafts acylation of 4-chloroanisole. This electrophilic aromatic substitution reaction utilizes a Lewis acid to generate a potent acylium ion electrophile that attacks the electron-rich aromatic ring.

Causality in Experimental Design

The choice of 4-chloroanisole as the starting material is dictated by the target substitution pattern. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked, the incoming acetyl group is directed to the ortho position (C2), yielding the desired product. Anhydrous aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation as it efficiently coordinates with the acylating agent to form the reactive electrophile. The reaction is conducted under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst by water.

Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 4-Chloroanisole

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas (Argon/Nitrogen) inlet.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel over 15 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C.

  • In a separate flask, dissolve 4-chloroanisole (1.0 equivalent) in anhydrous DCM.

  • Add the 4-chloroanisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (2 equivalents). This step quenches the reaction and hydrolyzes the aluminum complexes.

  • Stir the mixture vigorously for 20 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Column Chromatography

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is effective for isolating the pure product. Fractions are collected and analyzed by TLC to identify and combine those containing the pure this compound.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Setup Anhydrous Reaction Flask B 2. Prepare AlCl3/Acetyl Chloride Complex in DCM at 0 °C A->B C 3. Add 4-Chloroanisole Solution Dropwise B->C D 4. React at Room Temperature (4-6h) C->D E 5. Quench with Ice/HCl D->E Reaction Complete F 6. Separate Organic Layer E->F G 7. Wash with H2O, NaHCO3, Brine F->G H 8. Dry (MgSO4) and Concentrate G->H I 9. Column Chromatography (Silica Gel) H->I Crude Product J 10. Isolate Pure Fractions I->J K 11. Final Product Characterization J->K J->K Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization and Analysis

Structural elucidation of the synthesized product is confirmed using a combination of spectroscopic techniques. The expected data provides a benchmark for validating the experimental outcome.

TechniqueExpected Observations
¹H NMR δ ~7.3-7.5 ppm (m, 2H, Ar-H) : Aromatic protons ortho and para to the acetyl group. δ ~6.9-7.0 ppm (d, 1H, Ar-H) : Aromatic proton ortho to the methoxy group. δ ~3.9 ppm (s, 3H, -OCH₃) : Methoxy group protons. δ ~2.6 ppm (s, 3H, -COCH₃) : Acetyl methyl protons.
¹³C NMR δ ~198-200 ppm : Carbonyl carbon (C=O). δ ~155-160 ppm : Aromatic carbon attached to the methoxy group. δ ~125-135 ppm : Other aromatic carbons. δ ~55-56 ppm : Methoxy carbon (-OCH₃). δ ~29-31 ppm : Acetyl methyl carbon (-COCH₃).
IR (cm⁻¹) ~1670-1690 cm⁻¹ : Strong C=O stretch (ketone). ~1250 cm⁻¹ : C-O stretch (aryl ether). ~3000-3100 cm⁻¹ : Aromatic C-H stretch. ~2850-2950 cm⁻¹ : Aliphatic C-H stretch.
Mass Spec (EI) m/z 184/186 : Molecular ion peaks (M⁺, M⁺+2) in a ~3:1 ratio, characteristic of a single chlorine atom. m/z 169/171 : Fragment corresponding to the loss of a methyl group (-CH₃).

Reactivity and Applications in Synthetic Chemistry

This compound is a versatile building block due to the reactivity of its functional groups.[2] The ketone can be reduced to a secondary alcohol, oxidized (e.g., via haloform reaction) to a carboxylic acid, or used in condensation reactions to form imines or chalcones.[2] These transformations open pathways to a wide range of derivatives with potential applications in medicinal chemistry. For instance, it can serve as a precursor for synthesizing heterocyclic compounds, which are prevalent in many drug scaffolds.[7]

Reactivity cluster_Products Potential Derivatives Start This compound ProductA Secondary Alcohol Start->ProductA Reduction (e.g., NaBH4) ProductB Carboxylic Acid Derivative Start->ProductB Oxidation (e.g., Haloform Rxn) ProductC Chalcone Start->ProductC Condensation (with Aldehyde) ProductD Heterocycle (e.g., Pyrazole) ProductC->ProductD Cyclization (with Hydrazine)

Caption: Potential synthetic transformations of this compound.

Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is crucial. According to safety data sheets, the compound is considered hazardous.[8]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a strategically important chemical intermediate with significant value in synthetic organic chemistry, particularly for the development of new pharmaceutical and agrochemical agents. Its well-defined synthesis via Friedel-Crafts acylation, coupled with its versatile reactivity, makes it an indispensable tool for researchers. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis, characterization, and safe handling of this compound, empowering scientists to leverage its full potential in their research and development endeavors.

References

An In-Depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Chloro-2-methoxyphenyl)ethanone, a substituted acetophenone, is a key building block in the landscape of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chloro group and a methoxy group on the phenyl ring, imparts specific reactivity and makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, covering its synthesis via Friedel-Crafts acylation, its chemical and physical properties, detailed spectroscopic analysis for structural confirmation, and its applications as a pivotal intermediate in the development of pharmaceutical agents. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, offering detailed protocols, mechanistic insights, and a curated compilation of relevant scientific data.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted aromatic ketones are a cornerstone of modern synthetic chemistry, serving as versatile intermediates in the construction of complex molecular architectures. Among these, this compound (CAS No. 6342-64-9) has emerged as a compound of significant interest. Its structure, characterized by an acetyl group, a methoxy substituent ortho to the acetyl group, and a chloro substituent in the meta position, offers multiple sites for chemical modification. This strategic arrangement of functional groups allows for the regioselective introduction of further substituents and the construction of heterocyclic systems, which are prevalent in many pharmaceutical agents.

The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, while the chloro group, an electron-withdrawing group, influences the regioselectivity of such reactions and can also serve as a site for nucleophilic aromatic substitution under specific conditions. The ketone functionality is a versatile handle for a wide array of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. This confluence of structural features makes this compound a valuable starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to antiviral, anticancer, and anti-inflammatory agents.

Synthesis of this compound: A Detailed Protocol and Mechanistic Overview

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 4-chloroanisole. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring of 4-chloroanisole using an acylating agent in the presence of a Lewis acid catalyst.

The Friedel-Crafts Acylation: Mechanism and Rationale

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[1][2] In the case of acetyl chloride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst, the reaction is initiated by the coordination of the Lewis acid to the chlorine atom of the acetyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CO⁺).[2]

The electron-rich aromatic ring of 4-chloroanisole then acts as a nucleophile, attacking the acylium ion. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The chloro group (-Cl) is a deactivating group but is also an ortho-, para-director. In the case of 4-chloroanisole, the directing effects of both substituents reinforce each other, leading to substitution at the position ortho to the methoxy group and meta to the chloro group, yielding the desired product, this compound. The final step involves the deprotonation of the arenium ion intermediate to restore the aromaticity of the ring.

Friedel_Crafts_Acylation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product 4-Chloroanisole 4-Chloroanisole Electrophilic_Attack Electrophilic Aromatic Substitution 4-Chloroanisole->Electrophilic_Attack Nucleophile Acetyl_Chloride Acetyl_Chloride Acylium_Ion_Formation Formation of Acylium Ion Acetyl_Chloride->Acylium_Ion_Formation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion_Formation Catalyst Acylium_Ion_Formation->Electrophilic_Attack Electrophile Deprotonation Deprotonation & Aromaticity Restoration Electrophilic_Attack->Deprotonation Product This compound Deprotonation->Product

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Chloroanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension in an ice bath with stirring.

  • Addition of Reactants: To the cooled suspension, add a solution of 4-chloroanisole (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in further synthetic applications. The following table summarizes its key physicochemical properties.

PropertyValue
CAS Number 6342-64-9
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 55-57 °C
Boiling Point Not readily available
Solubility Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water.
Spectroscopic Data and Interpretation

Spectroscopic analysis provides unambiguous confirmation of the structure of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 6.8-7.5 ppm). The exact chemical shifts and coupling constants will depend on the solvent used.

  • Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

  • Acetyl Protons: The three protons of the acetyl group (-COCH₃) will also appear as a sharp singlet, usually further downfield than the methoxy protons, in the range of δ 2.5-2.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbon: The carbon of the ketone carbonyl group (C=O) will appear as a characteristic signal in the downfield region of the spectrum, typically around δ 195-200 ppm.

  • Aromatic Carbons: The six carbons of the phenyl ring will give rise to six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the methoxy and chloro groups will have characteristic chemical shifts.

  • Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will appear as a signal around δ 55-60 ppm.

  • Acetyl Carbon: The methyl carbon of the acetyl group (-COCH₃) will appear as a signal in the upfield region, typically around δ 25-30 ppm.

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

  • C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group will be observed in the region of 1670-1690 cm⁻¹.

  • C-O Stretch: An absorption band corresponding to the C-O stretching of the methoxy group will be present in the region of 1250-1200 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 184 for ³⁵Cl and m/z = 186 for ³⁷Cl, with an approximate ratio of 3:1).

  • Fragmentation Pattern: Common fragmentation pathways include the loss of a methyl group ([M-15]⁺) from the acetyl group and the loss of the acetyl group itself ([M-43]⁺) to form a stable acylium ion.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the ability to further functionalize the molecule at several positions.

Precursor to Heterocyclic Scaffolds

The ketone functionality of this compound can be readily transformed into other functional groups, facilitating the construction of various heterocyclic rings that are common motifs in drug molecules. For instance, it can undergo condensation reactions with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively.

Role in the Synthesis of Bioactive Molecules

While specific, publicly available examples of blockbuster drugs synthesized directly from this compound are not prominently documented, its structural motifs are present in many developmental and patented compounds. For instance, derivatives of 1-(5-chloro-2-hydroxyphenyl)ethanone, which can be synthesized from the title compound, have been investigated for their antioxidant properties.[3] Furthermore, the chloro- and methoxy-substituted phenyl ring is a common feature in molecules with reported antiviral, anticancer, and anti-inflammatory activities.[4][5][6]

The closely related intermediate, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, is a key component in the synthesis of the anticoagulant drug Apixaban.[1][4][5][7][8] While not a direct precursor, the synthesis of such complex molecules highlights the importance of substituted phenyl intermediates like this compound in providing the necessary building blocks for modern drug synthesis.

Applications cluster_transformations Chemical Transformations cluster_products Resulting Scaffolds & Molecules cluster_bioactivity Potential Biological Activities Start This compound Condensation Condensation Reactions (e.g., with hydrazines) Start->Condensation Reduction Reduction of Ketone Start->Reduction Oxidation Oxidation of Acetyl Group Start->Oxidation Substitution Nucleophilic Aromatic Substitution of Chlorine Start->Substitution Heterocycles Heterocyclic Compounds (Pyrazoles, Isoxazoles) Condensation->Heterocycles Alcohols Substituted Alcohols Reduction->Alcohols Carboxylic_Acids Substituted Benzoic Acids Oxidation->Carboxylic_Acids Functionalized_Aromatics Further Functionalized Aromatics Substitution->Functionalized_Aromatics Antiviral Antiviral Agents Heterocycles->Antiviral Anticancer Anticancer Agents Heterocycles->Anticancer Antioxidant Antioxidant Compounds Alcohols->Antioxidant Anti_inflammatory Anti-inflammatory Agents Functionalized_Aromatics->Anti_inflammatory

Caption: Synthetic utility of this compound.

Conclusion

This compound is a strategically important intermediate in organic synthesis with significant potential in the field of drug discovery. Its synthesis via Friedel-Crafts acylation is a well-established and efficient process. The presence of multiple functional groups allows for a wide range of chemical transformations, making it a versatile building block for the construction of complex, biologically active molecules. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, aiming to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this valuable compound in their synthetic endeavors. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Application Note: A Validated Protocol for the Regioselective Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of 1-(5-chloro-2-methoxyphenyl)ethanone, a pivotal intermediate in the development of pharmaceuticals and agrochemicals. The methodology is centered on the Friedel-Crafts acylation of 4-chloroanisole, a robust and well-established transformation.[1] This guide will explore the mechanistic details of this electrophilic aromatic substitution, offer a meticulous step-by-step experimental procedure, and provide critical insights into reaction optimization, troubleshooting, and product characterization. The protocol is designed for high reproducibility, yield, and purity.

Introduction: Strategic Importance of this compound

This compound is a highly valuable synthetic intermediate due to its unique substitution pattern, which allows for diverse functionalization in the design of complex target molecules. This substituted acetophenone is a key building block in the synthesis of various biologically active compounds.

The synthetic approach detailed here utilizes the Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3] By acylating the readily available starting material, 4-chloroanisole, we can regioselectively introduce an acetyl group, leveraging the directing effects of the existing chloro and methoxy substituents.

Mechanistic Rationale: The Friedel-Crafts Acylation Pathway

The synthesis of this compound from 4-chloroanisole proceeds through an electrophilic aromatic substitution (EAS) mechanism.[2][4] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride) to generate a potent electrophile.

Core Mechanistic Steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst coordinates with the chlorine atom of acetyl chloride. This is followed by the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion, which serves as the active electrophile.[5][6]

  • Electrophilic Attack: The electron-rich aromatic ring of 4-chloroanisole acts as a nucleophile and attacks the electrophilic carbon of the acylium ion.[7] This step forms a non-aromatic carbocation intermediate, often referred to as an arenium ion or sigma complex.[4][7]

  • Regioselectivity: The regiochemical outcome of the acylation is dictated by the electronic properties of the substituents on the anisole ring. The methoxy group (-OCH₃) is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density through resonance.[4][6][8] Conversely, the chloro group (-Cl) is a deactivating group but is also an ortho, para-director. The pronounced activating effect of the methoxy group governs the regioselectivity, directing the incoming acyl group predominantly to the positions ortho to it.[9]

  • Rearomatization: A weak base, such as the tetrachloroaluminate complex ([AlCl₄]⁻) formed in the first step, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring and yields the final product, this compound.[4][5]

Reaction Mechanism Diagram:

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Rearomatization Acetyl_Chloride Acetyl Chloride Acylium_Ion Acylium Ion Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ AlCl4_minus [AlCl₄]⁻ 4_Chloroanisole 4-Chloroanisole Arenium_Ion Arenium Ion Intermediate 4_Chloroanisole->Arenium_Ion + Acylium Ion Product This compound Arenium_Ion->Product - H⁺

Caption: Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a certified chemical fume hood. Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesPurity
4-Chloroanisole142.5810.0 g0.070≥98%
Aluminum Chloride (anhydrous)133.3411.2 g0.084≥99%
Acetyl Chloride78.506.6 g (5.9 mL)0.084≥98%
Dichloromethane (DCM, anhydrous)84.93100 mL-≥99.8%
Hydrochloric Acid (2 M aq.)36.46~50 mL--
Saturated Sodium Bicarbonate (aq.)84.01~50 mL--
Brine (Saturated NaCl aq.)58.44~50 mL--
Anhydrous Magnesium Sulfate120.37~5 g--
Step-by-Step Synthesis Procedure

Experimental Workflow Diagram:

Synthesis_Workflow A 1. Assemble dry glassware under N₂ atmosphere. B 2. Charge flask with AlCl₃ and anhydrous DCM. A->B C 3. Cool the suspension to 0 °C. B->C D 4. Add 4-chloroanisole and acetyl chloride solution dropwise. C->D E 5. Warm to room temperature and stir for 2-4 hours. D->E F 6. Quench the reaction with ice and 2 M HCl. E->F G 7. Extract with DCM. F->G H 8. Wash organic layer with NaHCO₃ and brine. G->H I 9. Dry with anhydrous MgSO₄. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify via column chromatography or recrystallization. J->K L 12. Characterize the final product. K->L

Caption: Synthesis workflow.

  • Reaction Setup: A 250 mL, three-necked, round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled. All glassware must be thoroughly oven-dried and cooled under a stream of dry nitrogen.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (11.2 g, 0.084 mol) under a positive pressure of nitrogen, followed by the addition of 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: The resulting suspension is cooled to 0 °C in an ice-water bath with continuous stirring.

  • Substrate Addition: A solution of 4-chloroanisole (10.0 g, 0.070 mol) and acetyl chloride (6.6 g, 0.084 mol) in 50 mL of anhydrous DCM is prepared in the dropping funnel. This solution is added dropwise to the stirred AlCl₃ suspension over approximately 30 minutes, ensuring the internal temperature is maintained below 5 °C.

  • Reaction Monitoring: Upon completion of the addition, the ice bath is removed, and the reaction mixture is allowed to warm to ambient temperature. The reaction is stirred for an additional 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.

  • Work-up: The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing approximately 100 g of crushed ice and 50 mL of 2 M hydrochloric acid. This should be done with vigorous stirring.

  • Extraction: The quenched mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with 50 mL portions of DCM. The organic layers are combined.

  • Washing: The combined organic extracts are washed sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude material can be purified either by flash column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.

  • Characterization: The structure and purity of the final product should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Expected Results and Characterization

The Friedel-Crafts acylation of 4-chloroanisole is anticipated to produce this compound as the major product.

  • Yield: Expected yields after purification are in the range of 75-85%.

  • Appearance: The purified compound is typically an off-white to pale yellow solid.

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.69 (d, J = 2.5 Hz, 1H), 7.39 (dd, J = 8.8, 2.5 Hz, 1H), 6.91 (d, J = 8.8 Hz, 1H), 3.89 (s, 3H), 2.62 (s, 3H).

    • ¹³C NMR (100 MHz, CDCl₃): δ 198.8, 156.7, 132.3, 130.8, 126.2, 125.4, 112.3, 55.8, 29.1.

    • IR (KBr, cm⁻¹): ν 1675 (C=O), 1595, 1485 (aromatic C=C), 1255 (C-O).

    • MS (EI): m/z 184 (M⁺), 169 (M⁺ - CH₃).

Troubleshooting and Optimization

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reactionExtend the reaction time or gently warm the mixture (e.g., to 40 °C) after the initial stirring period.
Presence of moistureEnsure all glassware is scrupulously dried and use anhydrous grade solvents and reagents.
Formation of Isomeric Byproducts Poor regioselectivityMaintain a low temperature (0-5 °C) during the addition of the acylating agent solution.
Difficult Purification Starting material contaminationUse high-purity 4-chloroanisole and acetyl chloride.

Conclusion

The Friedel-Crafts acylation of 4-chloroanisole represents an efficient and reliable synthetic route to this compound. The protocol outlined in this application note provides a robust and reproducible procedure for obtaining this key intermediate with high yield and purity. Adherence to anhydrous conditions and careful temperature control are paramount for achieving optimal results. The provided characterization data serves as a benchmark for product validation.

References

Application Notes and Protocols for the Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanone, a key intermediate in medicinal chemistry and drug discovery. Furthermore, this document outlines the synthesis of several important classes of its derivatives, including chalcones, pyrazolines, α-haloketones, oximes, and amines. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices and ensuring reproducible results.

Introduction

This compound is a versatile building block in organic synthesis. The presence of a reactive ketone functional group, an electron-rich methoxy-substituted aromatic ring, and a chloro substituent provides multiple sites for chemical modification. This allows for the generation of diverse molecular scaffolds with a wide range of biological activities. Derivatives of this ketone are integral to the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. This guide will first detail the synthesis of the parent ketone and then explore several key derivatization pathways.

Part 1: Synthesis of this compound via Friedel-Crafts Acylation

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of 4-chloroanisole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Reaction Mechanism and Rationale

The Friedel-Crafts acylation is a classic C-C bond-forming reaction.[1] In this specific synthesis, a Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acylating agent, acetyl chloride (CH₃COCl), by forming a highly electrophilic acylium ion (CH₃CO⁺).[2] The electron-rich aromatic ring of 4-chloroanisole then acts as a nucleophile, attacking the acylium ion.

The regioselectivity of the reaction is primarily governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[3] The chloro group (-Cl) is a deactivating group but is also an ortho, para-director. In this case, the powerful activating effect of the methoxy group dominates, directing the incoming acyl group to the positions ortho to it. One of these ortho positions is also meta to the chlorine atom, leading to the desired this compound as the major product.

Friedel_Crafts_Acylation 4-Chloroanisole 4-Chloroanisole Intermediate Arenium Ion Intermediate 4-Chloroanisole->Intermediate Nucleophilic Attack AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcetylChloride->AcyliumIon Activation AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumIon AcyliumIon->Intermediate Product This compound Intermediate->Product Deprotonation

Caption: Friedel-Crafts acylation of 4-chloroanisole.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles
4-Chloroanisole142.581.15814.26 g0.10
Acetyl Chloride78.501.1048.64 g (7.8 mL)0.11
Aluminum Chloride (anhydrous)133.34-14.67 g0.11
Dichloromethane (DCM, anhydrous)84.931.326150 mL-
Concentrated HCl36.46~1.1830 mL-
Ice--50 g-
Saturated Sodium Bicarbonate--50 mL-
Anhydrous Magnesium Sulfate120.37-~5 g-

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add acetyl chloride (8.64 g, 0.11 mol) to the stirred suspension over 15 minutes.

  • In the dropping funnel, prepare a solution of 4-chloroanisole (14.26 g, 0.10 mol) in anhydrous dichloromethane (50 mL).

  • Add the 4-chloroanisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and a color change to deep orange or brown is typically observed.[4]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (50 g) and concentrated hydrochloric acid (30 mL) with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Part 2: Synthesis of this compound Derivatives

The synthesized this compound is a versatile precursor for a variety of derivatives with potential biological applications.

A. Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. They are known for a wide range of pharmacological activities.[5]

Reaction Scheme:

Chalcone_Synthesis Ketone This compound Chalcone Chalcone Derivative Ketone->Chalcone Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Chalcone Base Base (e.g., NaOH) Base->Chalcone Claisen-Schmidt Condensation

Caption: General scheme for chalcone synthesis.

Experimental Protocol (General):

  • Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred mixture at room temperature.

  • Continue stirring at room temperature for several hours until a precipitate forms. The reaction progress can be monitored by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

B. Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds that can be synthesized by the cyclization of chalcones with hydrazine.[6] Pyrazoline derivatives exhibit a broad spectrum of biological activities.[7]

Reaction Scheme:

Pyrazoline_Synthesis Chalcone Chalcone Derivative Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline Solvent Solvent (e.g., Acetic Acid) Solvent->Pyrazoline Cyclization

Caption: Synthesis of pyrazolines from chalcones.

Experimental Protocol (General):

  • Reflux a mixture of the chalcone derivative (1 equivalent) and hydrazine hydrate (1.5 equivalents) in a suitable solvent such as glacial acetic acid or ethanol for 6-8 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure pyrazoline derivative.

C. Synthesis of α-Haloketone Derivatives

α-Haloketones are important synthetic intermediates for the preparation of various heterocyclic compounds.[8] They can be synthesized by the direct halogenation of the parent ketone.

Reaction Scheme:

Haloketone_Synthesis Ketone This compound Haloketone α-Haloketone Derivative Ketone->Haloketone Halogen Halogenating Agent (e.g., Br₂ in Acetic Acid) Halogen->Haloketone α-Halogenation

Caption: Synthesis of α-haloketones.

Experimental Protocol (for α-Bromination):

  • Dissolve this compound (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the ketone solution with stirring.

  • Stir the reaction mixture at room temperature for a few hours. The disappearance of the bromine color indicates the progress of the reaction.

  • Pour the reaction mixture into a large volume of cold water to precipitate the α-bromoketone.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and recrystallize from a suitable solvent.

D. Synthesis of Oxime and Hydrazone Derivatives

The carbonyl group of this compound can be readily converted to an oxime or a hydrazone by reaction with hydroxylamine or hydrazine, respectively. These derivatives are useful for characterization and can also serve as intermediates for further transformations.

Reaction Scheme:

Oxime_Hydrazone_Synthesis cluster_oxime Oxime Synthesis cluster_hydrazone Hydrazone Synthesis Ketone_O This compound Oxime Oxime Derivative Ketone_O->Oxime Hydroxylamine Hydroxylamine HCl Hydroxylamine->Oxime Base_O Base (e.g., NaOAc) Base_O->Oxime Ketone_H This compound Hydrazone Hydrazone Derivative Ketone_H->Hydrazone Hydrazine_H Hydrazine Hydrate Hydrazine_H->Hydrazone Solvent_H Solvent (e.g., Ethanol) Solvent_H->Hydrazone

Caption: Synthesis of oxime and hydrazone derivatives.

Experimental Protocol (for Oxime Synthesis):

  • Dissolve this compound (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a base such as sodium acetate (1.5 equivalents) in a mixture of ethanol and water.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the crystalline product, wash with cold water, and recrystallize from aqueous ethanol.

Experimental Protocol (for Hydrazone Synthesis):

  • Reflux a mixture of this compound (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol for 2-4 hours.[9]

  • Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

  • Filter the solid hydrazone, wash with a small amount of cold ethanol, and dry.

E. Synthesis of Amine Derivatives via Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The ketone is first converted to an imine, which is then reduced in situ to the corresponding amine.

Reaction Scheme:

Reductive_Amination Ketone This compound Amine Amine Derivative Ketone->Amine Amine_Source Amine Source (e.g., NH₄OAc) Amine_Source->Amine Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Amine Reductive Amination

References

Introduction: The Strategic Importance of 5-Chloro-2-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Ketone Group Chemistry of 5-Chloro-2-methoxyacetophenone for Synthetic and Medicinal Applications

5-Chloro-2-methoxyacetophenone is a highly versatile substituted acetophenone derivative that serves as a pivotal building block in modern organic synthesis.[1][2] Its structure, featuring a reactive ketone carbonyl, an electron-donating methoxy group, and an electron-withdrawing chloro group on the aromatic ring, provides a unique electronic and steric environment. This substitution pattern makes it an invaluable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] It is frequently employed in the synthesis of analgesics, anti-inflammatory agents, and novel therapeutic candidates.[1][2]

This guide provides a comprehensive exploration of the key reactions targeting the ketone functional group of 5-Chloro-2-methoxyacetophenone. We will delve into the mechanistic underpinnings of these transformations, offer field-proven experimental protocols, and explain the causal logic behind the selection of reagents and conditions. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a trusted resource for leveraging this important synthetic intermediate.

I. Reduction of the Ketone Carbonyl

The reduction of the ketone in 5-Chloro-2-methoxyacetophenone is a fundamental transformation that opens pathways to chiral alcohols and primary or secondary amines, which are common moieties in active pharmaceutical ingredients.

A. Catalytic Hydrogenation to Form 1-(5-Chloro-2-methoxyphenyl)ethanol

Catalytic hydrogenation is a clean and efficient method for reducing ketones to secondary alcohols. The reaction involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst.[3]

Mechanistic Insight: The reaction typically occurs on the surface of a heterogeneous catalyst (like Palladium on Carbon) or via a homogeneous catalyst (like a Ruthenium complex).[3][4] The ketone and hydrogen are adsorbed onto the catalyst surface, facilitating the stepwise addition of hydrogen atoms to the carbonyl carbon and oxygen. For homogeneous catalysts, the process often involves the formation of a metal hydride species that delivers the hydride to the electrophilic carbonyl carbon.[4]

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 5-Chloro-2-methoxyacetophenone (1.0 eq, e.g., 5.0 g, 27.1 mmol) and 10% Palladium on Carbon (5 mol%, e.g., 1.44 g).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol (50 mL).

  • Hydrogenation: Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to 50 bar.

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-(5-Chloro-2-methoxyphenyl)ethanol, which can be purified further by column chromatography or recrystallization if necessary.

Table 1: Typical Conditions for Catalytic Hydrogenation

ParameterValue/ConditionRationale
Catalyst 10% Pd/C, Ru complexesPd/C is a robust, cost-effective choice. Ru complexes can offer higher activity and selectivity.[4]
Hydrogen Pressure 30-50 barHigher pressure increases the concentration of dissolved H₂, accelerating the reaction rate.
Temperature 25-80 °CModerate heat is often required to overcome the activation energy without promoting side reactions.
Solvent Methanol, Ethanol, DioxaneProtic solvents like methanol are common; dioxane is used for specific catalysts.[4]
B. Reductive Amination for Amine Synthesis

Reductive amination is a powerful, one-pot method to convert ketones into amines.[5] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ by a selective reducing agent.[6] This method avoids the over-alkylation issues often associated with direct amine alkylation.[7]

Mechanistic Insight: The reaction begins with the acid-catalyzed nucleophilic attack of an amine on the ketone carbonyl to form a hemiaminal. This intermediate then dehydrates to form an iminium ion. A hydride reducing agent, chosen for its selectivity to reduce the iminium ion faster than the ketone, completes the transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild, selective, and does not require stringent pH control.[7]

Reductive_Amination ketone 5-Chloro-2-methoxy- acetophenone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + H⁺ amine R-NH₂ amine->hemiaminal + H⁺ reductant NaBH(OAc)₃ product Target Amine reductant->product + H⁻ iminium Iminium Ion hemiaminal->iminium - H₂O iminium->product + H⁻

Figure 1: General workflow for Reductive Amination.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • Initial Mixture: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-Chloro-2-methoxyacetophenone (1.0 eq) and the desired primary or secondary amine (1.2 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1-2 eq) to catalyze imine formation.[7]

  • Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure and purify the resulting crude amine product by column chromatography.

II. Oxidation: The Baeyer-Villiger Reaction

The Baeyer-Villiger oxidation converts ketones into esters by inserting an oxygen atom adjacent to the carbonyl carbon.[8] This reaction is highly valuable for synthesizing phenols (from aryl ketones) or esters, which can be further hydrolyzed to alcohols and carboxylic acids.

Mechanistic Insight: The reaction is initiated by the protonation of the ketone carbonyl, followed by nucleophilic attack from a peroxyacid (like m-CPBA) to form a tetrahedral intermediate known as the Criegee intermediate.[9][10] The key step is the concerted migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom, with the simultaneous loss of a carboxylate leaving group. The migratory aptitude determines the regioselectivity, with the group better able to stabilize a positive charge migrating preferentially. For 5-Chloro-2-methoxyacetophenone, the aryl group has a much higher migratory aptitude than the methyl group.[10][11]

Baeyer_Villiger start Ketone + m-CPBA criegee Criegee Intermediate start->criegee Protonation & Nucleophilic Attack rearrangement Concerted Rearrangement (Aryl Migration) criegee->rearrangement Rate-determining step product Ester Product (2-methoxyphenyl acetate derivative) rearrangement->product Deprotonation

Figure 2: Key stages of the Baeyer-Villiger oxidation.

Experimental Protocol: Baeyer-Villiger Oxidation using m-CPBA

  • Setup: Dissolve 5-Chloro-2-methoxyacetophenone (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5-2.0 eq) to the solution. If the reaction is sluggish, a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can be added.[9]

  • Reaction: Stir the mixture at room temperature (or up to 45 °C) for 24-48 hours.[9] Monitor the reaction by TLC for the consumption of the starting ketone.

  • Quenching: Upon completion, cool the mixture and quench the excess peroxyacid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).

  • Workup: Dilute with additional DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude ester by flash column chromatography.

III. Carbon-Carbon Bond Forming Reactions

The ketone group is an excellent electrophilic handle for constructing new carbon-carbon bonds, a cornerstone of molecular complexity generation.

A. The Wittig Reaction for Olefination

The Wittig reaction transforms a ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[12] This is one of the most reliable methods for forming a carbon-carbon double bond with precise control over its location.[13]

Mechanistic Insight: The reaction begins with the nucleophilic attack of the ylide's carbanion on the ketone's carbonyl carbon.[14] This forms a zwitterionic intermediate called a betaine, which rapidly collapses to a four-membered ring, the oxaphosphetane.[15] The driving force of the reaction is the decomposition of the oxaphosphetane into the desired alkene and the highly stable triphenylphosphine oxide.[13][15]

Experimental Protocol: Synthesis of 1-Chloro-4-methoxy-2-(prop-1-en-2-yl)benzene

  • Part 1: Ylide Preparation

    • Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C and slowly add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq).[14]

    • Stir the resulting brightly colored mixture (often yellow or orange) for 1 hour at 0 °C to ensure complete ylide formation.

  • Part 2: Wittig Reaction

    • Cool the ylide solution to -78 °C (using a dry ice/acetone bath).

    • Dissolve 5-Chloro-2-methoxyacetophenone (1.0 eq) in anhydrous THF and add it dropwise to the cold ylide solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the crude alkene by column chromatography.

Table 2: Ylide Type and Expected Alkene Geometry

Ylide TypeR Group on YlideExpected Major ProductRationale
Non-stabilized Alkyl, H(Z)-alkeneRapid and irreversible oxaphosphetane formation from the kinetically favored syn-betaine.[15]
Stabilized -COOR, -CN, -COR(E)-alkeneReversible initial addition allows equilibration to the more thermodynamically stable anti-betaine.[16]
B. Grignard Reaction for Tertiary Alcohol Synthesis

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the ketone, forming a new carbon-carbon bond and, after acidic workup, a tertiary alcohol.[17] This reaction is fundamental for building molecular frameworks.

Mechanistic Insight: The carbon-magnesium bond in a Grignard reagent is highly polarized, making the carbon atom strongly nucleophilic and basic.[17] The reaction must be conducted under strictly anhydrous conditions to prevent the Grignard reagent from being quenched by protic sources. The nucleophilic carbon attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent protonation with a weak acid (like aqueous NH₄Cl) yields the tertiary alcohol.[18]

Experimental Protocol: Synthesis of 2-(5-Chloro-2-methoxyphenyl)propan-2-ol via Methylmagnesium Bromide Addition

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Reagent Preparation: Dissolve 5-Chloro-2-methoxyacetophenone (1.0 eq) in anhydrous diethyl ether or THF.

  • Grignard Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq solution in ether) dropwise via the dropping funnel at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is often complete when a thick precipitate of the magnesium alkoxide forms.

  • Workup: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of NH₄Cl to quench the reaction and hydrolyze the alkoxide.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude tertiary alcohol. Purify as needed by column chromatography.

IV. Reactivity at the α-Carbon: Halogenation

The α-carbon of 5-Chloro-2-methoxyacetophenone is activated by the adjacent carbonyl group, making its protons acidic and enabling reactions like halogenation.

Mechanistic Insight: In an acidic medium, the ketone undergoes tautomerization to its enol form. The electron-rich double bond of the enol then attacks an electrophilic halogen (e.g., Br₂), leading to a monohalogenated product.[19][20] The reaction tends to stop after one halogenation because the electron-withdrawing halogen deactivates the carbonyl oxygen, slowing further enolization.[19] In a basic medium, a proton is abstracted to form an enolate anion, which is a much stronger nucleophile than the enol. The enolate attacks the halogen, but the product is more acidic than the starting ketone, leading to rapid polyhalogenation.[21] Therefore, for controlled monohalogenation, acidic conditions are strongly preferred.

Experimental Protocol: α-Bromination under Acidic Conditions

  • Setup: Dissolve 5-Chloro-2-methoxyacetophenone (1.0 eq) in a suitable solvent like glacial acetic acid.

  • Reagent Addition: Add a solution of bromine (Br₂) (1.0 eq) in acetic acid dropwise to the ketone solution with stirring.

  • Reaction: Stir at room temperature until the bromine color disappears. The reaction can be gently warmed if necessary. Monitor by TLC.

  • Workup: Pour the reaction mixture into a large volume of cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. The product, 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone, can be recrystallized from ethanol.

Conclusion

5-Chloro-2-methoxyacetophenone is a powerful and versatile intermediate whose ketone functionality provides a gateway to a vast array of molecular structures. Through fundamental reactions such as reductions, oxidations, olefications, Grignard additions, and α-halogenations, chemists can access alcohols, amines, esters, alkenes, and other valuable building blocks for drug discovery and materials science. The protocols and mechanistic insights provided in this guide offer a robust foundation for researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

1-(5-Chloro-2-methoxyphenyl)ethanone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(5-Chloro-2-methoxyphenyl)ethanone (CAS No. 6342-64-9) has emerged as a highly valuable and versatile building block, particularly in the realms of pharmaceutical and agrochemical research.[1] Its structure, an aromatic ketone featuring a chloro substituent and a methoxy group, offers a unique combination of reactivity and functionality. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group, positioned ortho to the acetyl group, modulate the electronic properties of the aromatic ring and influence the reactivity of the carbonyl group.[1][2] This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Overview

A foundational understanding of a reagent's properties and safety profile is critical before its inclusion in any synthetic workflow.

PropertyValueReference
CAS Number 6342-64-9[3]
Molecular Formula C₉H₉ClO₂[4]
Molecular Weight 184.62 g/mol [4]
Appearance Off-white to light yellow crystalline powderN/A
Topological Polar Surface Area 26.3 Ų[4]
GHS Hazard Statements H302 (Harmful if swallowed)[4]

Safety and Handling: this compound is for research use only and is not intended for diagnostic or therapeutic applications.[3] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive handling and disposal information.

Application I: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a cornerstone of medicinal chemistry.[5][6] They serve as crucial precursors for various heterocyclic compounds and exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[5][6] The Claisen-Schmidt condensation, a reliable C-C bond-forming reaction, provides a direct and efficient route to these valuable scaffolds.[7]

Causality and Mechanistic Insight

The reaction is a base-catalyzed crossed aldol condensation between an aromatic ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens.[7][8] The base, typically a strong hydroxide like NaOH or KOH, abstracts an acidic α-hydrogen from the ketone's methyl group to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct rapidly undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, known as a chalcone.[8][9] The solvent-free or alcohol-based conditions are often preferred for their simplicity and efficiency.[10]

G A This compound C Nucleophilic Enolate A->C α-Proton Abstraction B Base (e.g., KOH) D Aromatic Aldehyde E Aldol Adduct C->E Attack on Carbonyl F Chalcone (α,β-Unsaturated Ketone) E->F Elimination E->F G H₂O

Caption: Workflow for Claisen-Schmidt Condensation.
Protocol 1: Synthesis of (E)-1-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol describes a standard base-catalyzed condensation reaction.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Molar Eq.
This compoundC₉H₉ClO₂184.62101.0
4-ChlorobenzaldehydeC₇H₅ClO140.57101.0
Potassium Hydroxide (KOH)KOH56.11202.0
Ethanol (95%)C₂H₅OH-Solvent-
Deionized WaterH₂O-Washing-
Hydrochloric Acid (1 M)HCl-Neutralization-

Step-by-Step Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.85 g (10 mmol) of this compound and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 30 mL of 95% ethanol. Stir at room temperature until all solids are dissolved.

  • Catalyst Addition: In a separate beaker, prepare a solution of 1.12 g (20 mmol) of potassium hydroxide in 5 mL of water. Cool this solution in an ice bath.

  • Condensation Reaction: While stirring the ethanol solution vigorously, add the cold aqueous KOH solution dropwise over 10-15 minutes. A color change and the formation of a precipitate are typically observed.[11]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using 1:4 Ethyl Acetate:Hexane as eluent) until the starting materials are consumed.[11]

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing approximately 150 mL of ice-cold water. Stir for 15 minutes. Neutralize the mixture by slowly adding 1 M HCl until the pH is ~7.

  • Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual salts.[11]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone as a crystalline solid.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the final yield and characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Application II: Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a scaffold of immense importance in medicinal chemistry.[12] Pyrazole derivatives exhibit a broad range of pharmacological activities, including antitubercular, anticancer, and anti-inflammatory properties.[13][14] A common and effective route to substituted pyrazoles involves the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative.[12][14]

Causality and Mechanistic Insight

This transformation is a classic example of heterocycle formation through a condensation-cyclization sequence. The reaction begins with a nucleophilic attack (Michael addition) by one of the nitrogen atoms of hydrazine onto the β-carbon of the chalcone's conjugated system. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carbonyl carbon, forming a cyclic intermediate (a pyrazoline).[15] Subsequent elimination of a water molecule under the reaction conditions leads to the formation of the stable aromatic pyrazole ring.[15] The regioselectivity of the initial attack can be influenced by the steric and electronic nature of the substituents on the chalcone and hydrazine.[14]

G Chalcone Chalcone Intermediate (from Application I) MichaelAdduct Michael Adduct Chalcone->MichaelAdduct 1,4-Addition Hydrazine Hydrazine Hydrate Pyrazoline Pyrazoline Intermediate MichaelAdduct->Pyrazoline Intramolecular Cyclization Pyrazole Final Pyrazole Product Pyrazoline->Pyrazole Dehydration Water H₂O

Caption: Synthesis of Pyrazoles from Chalcones.
Protocol 2: Synthesis of a 1H-Pyrazole Derivative

This protocol details the synthesis of a pyrazole from the chalcone prepared in Protocol 1.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Molar Eq.
Chalcone (from Protocol 1)C₁₆H₁₁Cl₂NO316.1751.0
Hydrazine Hydrate (~64% N₂H₄)N₂H₄·H₂O50.067.51.5
Glacial Acetic AcidCH₃COOH60.05Solvent/Catalyst-
EthanolC₂H₅OH-Recrystallization-

Step-by-Step Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask, suspend 1.58 g (5 mmol) of the chalcone synthesized in Protocol 1 in 20 mL of glacial acetic acid.

  • Reagent Addition: Add 0.24 mL (~7.5 mmol) of hydrazine hydrate to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle and a condenser. Maintain reflux for 6-8 hours. The reaction mixture should become homogeneous as the reaction progresses.

  • Monitoring: Track the disappearance of the chalcone spot by TLC analysis.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing 100 mL of ice-cold water. A solid product should precipitate out.

  • Filtration: Collect the solid by vacuum filtration, washing it with copious amounts of water to remove the acetic acid.

  • Purification and Drying: Recrystallize the crude product from ethanol to obtain the purified pyrazole derivative. Dry the product under vacuum.

  • Characterization: Confirm the structure of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Application III: A Gateway to Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with activities ranging from antimalarial (e.g., Chloroquine) to antibacterial.[16][17] While this compound cannot directly participate in classic quinoline syntheses like the Friedländer reaction, it serves as an excellent precursor to the necessary intermediates. The Friedländer synthesis, for example, involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group.[16]

Conceptual Pathway and Strategy

A plausible synthetic strategy involves a two-step transformation of the starting material into a suitable Friedländer precursor.

  • Nitration: Introduction of a nitro group ortho to the acetyl group. The directing effects of the existing methoxy (ortho, para-directing) and acetyl (meta-directing) groups must be carefully considered to achieve the desired regioselectivity.

  • Reduction: Reduction of the newly introduced nitro group to an amine. This yields the required o-aminoaryl ketone, which can then be used in a subsequent Friedländer cyclization.

G Start 1-(5-Chloro-2- methoxyphenyl)ethanone Nitro Nitrated Intermediate Start->Nitro Nitration (HNO₃/H₂SO₄) Amino o-Aminoaryl Ketone (Friedländer Precursor) Nitro->Amino Reduction (e.g., SnCl₂/HCl) Quinoline Substituted Quinoline Amino->Quinoline Friedländer Synthesis (Acid/Base Catalyst) Ketone α-Methylene Ketone (e.g., Acetone)

Caption: Conceptual Pathway to Quinolines.
Protocol 3: Friedländer Synthesis of a Substituted Quinoline (Conceptual)

This protocol outlines the final cyclization step, assuming the successful synthesis of the o-aminoaryl ketone intermediate.

Materials & Reagents (for Cyclization Step):

ReagentFormulaMW ( g/mol )Amount (mmol)Molar Eq.
o-Aminoaryl Ketone Intermediate--21.0
AcetoneC₃H₆O58.08105.0
Potassium Hydroxide (KOH)KOH56.1121.0
EthanolC₂H₅OH-Solvent-

Step-by-Step Procedure:

  • Setup: To a solution of the synthesized o-aminoaryl ketone (2 mmol) in 15 mL of ethanol in a round-bottom flask, add acetone (10 mmol).

  • Catalyst Addition: Add potassium hydroxide (2 mmol) to the mixture and attach a reflux condenser.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.[16]

  • Work-up: After cooling, pour the reaction mixture into cold water. The quinoline product may precipitate or may require extraction with an organic solvent like ethyl acetate.

  • Purification: The crude product should be purified using column chromatography on silica gel to isolate the desired substituted quinoline.

Conclusion

This compound is a powerful and adaptable building block in organic synthesis. Its utility in constructing medicinally relevant scaffolds such as chalcones, pyrazoles, and quinolines underscores its importance in drug discovery and development. The protocols and mechanistic discussions provided herein serve as a practical guide for researchers to harness the synthetic potential of this key intermediate, enabling the exploration of novel chemical space and the creation of diverse molecular libraries for biological screening.

References

Application Notes and Protocols: The Strategic Use of 1-(5-Chloro-2-methoxyphenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 1-(5-Chloro-2-methoxyphenyl)ethanone, a substituted acetophenone, has emerged as a key building block in medicinal chemistry. Its strategic arrangement of a chloro group, a methoxy moiety, and a reactive acetyl group provides a unique combination of electronic properties and multiple reaction sites. This allows for the facile synthesis of a diverse array of complex molecules with significant biological activities.[1]

The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the phenyl ring influences the reactivity of the molecule, making it a valuable precursor for a range of chemical transformations.[1] These include nucleophilic aromatic substitution, oxidation, and condensation reactions, which are fundamental in the construction of various heterocyclic and polyfunctionalized compounds.[1] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and insights into the biological significance of its derivatives.

Core Synthetic Pathways and Methodologies

The true value of this compound lies in its ability to serve as a versatile starting material for the synthesis of a multitude of biologically active compounds. The following sections detail key synthetic transformations and provide step-by-step protocols for their implementation.

Claisen-Schmidt Condensation for the Synthesis of Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis, enabling the formation of α,β-unsaturated ketones, commonly known as chalcones.[2] Chalcones are a prominent class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[3][4] The reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

Claisen_Schmidt_Condensation acetophenone This compound base Base (e.g., KOH) Ethanol acetophenone->base Deprotonation aldehyde Substituted Benzaldehyde chalcone Chalcone Derivative (α,β-Unsaturated Ketone) base->chalcone Condensation & Dehydration

Protocol: Synthesis of (E)-1-(5-chloro-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a representative chalcone derivative with potential antioxidant and antimicrobial properties.

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Deionized water

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound and 4-hydroxybenzaldehyde in a minimal amount of 95% ethanol with continuous stirring. [5]2. Prepare a 20% w/v aqueous solution of potassium hydroxide.

  • Slowly add the KOH solution dropwise to the ethanolic mixture of reactants. [5]4. Continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). [6]5. Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is approximately 3. [5]6. A yellow precipitate of the chalcone will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold deionized water to remove any inorganic impurities.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone. [7] Expected Outcome:

The procedure should yield the desired chalcone as a crystalline solid. The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Pyrimidine Derivatives from Chalcones

Pyrimidine_Synthesis chalcone Chalcone Derivative base Base (e.g., KOH) Ethanol, Reflux chalcone->base reagent Urea / Thiourea / Guanidine reagent->base pyrimidine Pyrimidine Derivative base->pyrimidine Cyclocondensation

Caption: Synthesis of pyrimidines from chalcones.

Protocol: Synthesis of 4-(5-chloro-2-methoxyphenyl)-6-(4-hydroxyphenyl)-pyrimidin-2-amine

This protocol describes the synthesis of a pyrimidine derivative from the previously synthesized chalcone.

Materials:

  • (E)-1-(5-chloro-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Magnetic stirrer and hotplate

  • Round bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the chalcone and guanidine hydrochloride in 95% ethanol.

  • Add a solution of potassium hydroxide in ethanol to the mixture. 3. Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC. [8]4. After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a dilute acid.

  • The precipitated pyrimidine derivative is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. [9]This reaction is widely used in drug discovery to synthesize biaryl and heteroaryl structures, which are common motifs in many pharmaceuticals. [10]The chloro group on the this compound scaffold can be utilized for Suzuki coupling to introduce diverse aryl or heteroaryl substituents, further expanding the chemical space for drug development.

Suzuki_Coupling acetophenone This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) acetophenone->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->catalyst product Biaryl Ketone Derivative catalyst->product Cross-Coupling

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol: Synthesis of 1-(5-(4-methylphenyl)-2-methoxyphenyl)ethanone

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add this compound, 4-methylphenylboronic acid, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. [11]6. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Applications and Structure-Activity Relationship (SAR) Insights

Derivatives of this compound have demonstrated a wide range of biological activities, making this scaffold highly attractive for medicinal chemistry programs.

Antimicrobial and Antifungal Activity

Chalcones and pyrimidines derived from substituted acetophenones are well-documented for their antimicrobial and antifungal properties. [3][4]The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can react with biological nucleophiles, such as cysteine residues in enzymes, leading to microbial cell death. The introduction of various substituents on the aromatic rings of the chalcone can modulate the potency and spectrum of activity. Similarly, pyrimidine derivatives can interfere with essential biological processes in microorganisms.

Table 1: Representative Antifungal Activity of Chalcone Derivatives

CompoundSubstituent on Benzaldehyde RingTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
C1 4-HydroxyCandida albicans125
C2 4-ChloroMicrosporum gypseum62.5
C3 3,4-DimethoxyCandida krusei31.25
C4 4-NitroAspergillus niger250

Note: The data presented are representative values based on studies of similar chalcone derivatives and are for illustrative purposes. [3][12][13][14]

Antioxidant Activity

Many chalcone and pyrimidine derivatives exhibit significant antioxidant activity. [1][15]This is often attributed to the presence of phenolic hydroxyl groups and the extended conjugation in the molecule, which can stabilize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant potential.

Table 2: Representative Antioxidant Activity of Pyrimidine Derivatives

CompoundDerivative TypeDPPH Radical Scavenging Activity (IC₅₀ in µM)
P1 2-Amino-4,6-diarylpyrimidine15.8
P2 2-Thio-4,6-diarylpyrimidine22.5
P3 4,6-Diarylpyrimidin-2-ol18.2

Note: The data presented are representative values based on studies of similar pyrimidine derivatives and are for illustrative purposes. [1][16]

Kinase Inhibition

Substituted aromatic compounds, including those derived from this compound, are prevalent scaffolds in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. For example, derivatives of 1-(5-chloro-2-alkoxyphenyl)urea have been identified as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response in cancer cells.

Chk1_Pathway DNA_Damage DNA Damage (e.g., Chemotherapy) ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM Activates Chk1_active Chk1 (Active) ATR_ATM->Chk1_active Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Chk1_active->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis Chk1_active->Apoptosis Prevents DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows Time for Inhibitor Chk1 Inhibitor (Derivative of 1-(5-Chloro-2- methoxyphenyl)ethanone) Inhibitor->Chk1_active Inhibits Inhibitor->Apoptosis Promotes (in cancer cells)

Caption: Simplified Chk1 signaling pathway and the role of its inhibitors.

The development of Chk1 inhibitors is a promising strategy to enhance the efficacy of chemotherapy in cancer treatment. [17]By inhibiting Chk1, cancer cells are unable to arrest the cell cycle to repair DNA damage induced by chemotherapy, leading to mitotic catastrophe and apoptosis. The 5-chloro-2-methoxyphenyl moiety can be a key pharmacophoric element that contributes to the binding affinity and selectivity of these inhibitors.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features allow for the efficient synthesis of a diverse range of biologically active compounds, including chalcones, pyrimidines, and biaryl derivatives. The protocols and data presented in this guide highlight the potential of this scaffold in the development of novel therapeutic agents for a variety of diseases. Future research in this area will likely focus on the further exploration of the chemical space accessible from this starting material, the optimization of the biological activities of its derivatives, and the elucidation of their mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Friedel-Crafts Acylation for 1-(5-Chloro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of aryl ketones like 1-(5-Chloro-2-methoxyphenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research.[1] The reaction involves the acylation of an aromatic ring, in this case, 4-chloroanisole, with an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst.[1][2] While fundamentally robust, this reaction is notoriously sensitive to a variety of parameters that can impact yield, purity, and perhaps most critically, regioselectivity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers to overcome common challenges and optimize the synthesis of the target molecule. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.

Troubleshooting Guide & Optimization Strategies

This section addresses the most common issues encountered during the synthesis of this compound.

Problem 1: Consistently Low or No Product Yield

Question: My reaction is yielding very little or no this compound. What are the primary causes and how can I rectify this?

Answer: Low yield is a frequent issue in Friedel-Crafts acylation and typically points to problems with reagents or reaction conditions.[3] Let's break down the likely culprits:

  • Catalyst Inactivity: The most common Lewis acid, aluminum chloride (AlCl₃), is extremely hygroscopic.[3] Exposure to atmospheric moisture will hydrolyze and deactivate it, halting the reaction.

    • Solution: Always use a fresh, unopened container of anhydrous AlCl₃ or a properly stored batch from a desiccator. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[4]

  • Insufficient Catalyst Loading: Friedel-Crafts acylation is not truly catalytic in the traditional sense. The product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it.[3][5]

    • Solution: A stoichiometric amount (or slight excess, ~1.1-1.2 equivalents) of AlCl₃ relative to the acylating agent is required to drive the reaction to completion.[3]

  • Sub-Optimal Temperature Profile: Temperature control is critical. The initial formation of the acylium ion complex should be done at a low temperature to prevent side reactions, but the reaction may require warming to proceed.

    • Solution: Begin the reaction at 0 °C for the addition of reagents. After the initial complex formation, allow the mixture to warm to room temperature and stir for 2-4 hours.[6] Monitor progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is sluggish, but be aware that higher temperatures can decrease regioselectivity.[7][8]

  • Improper Quenching and Workup: The reaction must be carefully quenched to decompose the aluminum-ketone complex and liberate the product.

    • Solution: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[6] This exothermic process must be controlled to prevent product degradation. Vigorous stirring is necessary to dissolve the aluminum salts before extraction.[6]

Problem 2: Poor Regioselectivity - Formation of the 2-Chloro-5-methoxy Isomer

Question: My NMR analysis shows a significant amount of the undesired isomer, 1-(2-Chloro-5-methoxyphenyl)ethanone. How can I improve the selectivity for the 5-chloro-2-methoxy product?

Answer: This is the most critical challenge for this specific synthesis. The regiochemical outcome is a competition between the directing effects of the methoxy (-OCH₃) and chloro (-Cl) substituents.

  • Understanding the Directing Effects:

    • The methoxy group is a powerful ortho, para-director and strongly activating due to its ability to donate electron density via resonance.[9]

    • The chloro group is also an ortho, para-director but is deactivating overall due to its inductive electron withdrawal.

The desired product, this compound, results from acylation at the C5 position, which is ortho to the strongly activating methoxy group and meta to the chloro group. The undesired isomer results from acylation para to the methoxy group.

  • Strategies to Enhance Regioselectivity:

    • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product.[7][8] Running the reaction at 0-5 °C can significantly improve the desired isomer ratio.[7]

    • Solvent Choice: The solvent can influence the effective size of the electrophile and the catalyst complex. In less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), the AlCl₃ and acylium ion are less solvated, which can influence steric interactions. For the acylation of anisole derivatives, DCE is a common and effective choice.[10]

    • Lewis Acid Selection: While AlCl₃ is standard, other Lewis acids can offer different selectivity profiles. Milder Lewis acids like ZnCl₂ or FeCl₃, or even solid acid catalysts, might provide better selectivity, though potentially at the cost of reaction rate.[11][12]

Problem 3: Difficult Product Purification

Question: The crude product after workup is a dark, oily residue that is challenging to purify by chromatography or recrystallization. What causes this and what is a better purification strategy?

Answer: The formation of dark, tar-like substances is common in Friedel-Crafts reactions, often due to side reactions or charring at elevated temperatures.

  • Prevention:

    • Maintain strict temperature control (0 °C) during reagent addition.

    • Ensure the purity of the starting 4-chloroanisole. Impurities can polymerize under the harsh reaction conditions.

    • Use a high-quality, anhydrous Lewis acid. Old or partially hydrolyzed AlCl₃ can exacerbate side reactions.

  • Purification Protocol:

    • Robust Workup: After quenching with ice/HCl, ensure the aqueous layer is acidic (pH ~1) to keep aluminum salts dissolved. Extract thoroughly with a suitable solvent like DCM or ethyl acetate.[6]

    • Aqueous Washes: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally, brine.[6] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Column Chromatography: This is often the most effective method. Use silica gel with a gradient eluent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The desired product is moderately polar.

    • Recrystallization: If chromatography yields a solid, recrystallization can further purify it. Ethanol or a mixture of ethanol and water is a good starting point for aryl ketones.[13]

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of AlCl₃ necessary for this reaction? A1: The acyl group's carbonyl oxygen acts as a Lewis base and forms a strong coordinate bond with the Lewis acid (AlCl₃).[3] This complex deactivates the product towards further acylation, which is advantageous as it prevents polysubstitution.[5][14] However, this complexation also means that one equivalent of AlCl₃ is consumed per equivalent of product formed. Therefore, at least one full equivalent of the catalyst relative to the limiting reagent is required for the reaction to proceed to completion.[3]

Q2: Can I use acetic anhydride instead of acetyl chloride as the acylating agent? A2: Yes, acetic anhydride is a common and often safer alternative to acetyl chloride.[15] The mechanism is similar, involving the formation of an acylium ion. However, using acetic anhydride requires at least two equivalents of AlCl₃ because the acetate byproduct also complexes with the Lewis acid.

Q3: My starting material, 4-chloroanisole, is a solid. Should I dissolve it in the solvent before adding it to the reaction? A3: Yes. It is crucial to add the 4-chloroanisole as a solution in the anhydrous reaction solvent (e.g., DCM or DCE).[9] This allows for slow, controlled addition via a dropping funnel, which helps manage the reaction exotherm and maintain the optimal low temperature, thereby improving safety and regioselectivity.

Q4: What is the detailed mechanism for this reaction and how does it dictate the primary product? A4: The reaction proceeds via a classic electrophilic aromatic substitution mechanism:

  • Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, weakening the C-Cl bond and generating a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[16][17][18]

  • Electrophilic Attack: The π-electrons of the 4-chloroanisole ring act as a nucleophile, attacking the acylium ion.[9] This attack is directed primarily to the C5 position (ortho to the methoxy group) because the methoxy group is a more powerful activating group than the chloro group and can better stabilize the positive charge in the resulting arenium ion intermediate through resonance.[9]

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes the proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final product complexed with AlCl₃.[17][19]

Visualizations and Protocols

Reaction Mechanism and Regioselectivity

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl CH₃COCl Acylium CH₃C⁺=O ↔ CH₃C≡O⁺ (Acylium Ion) AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4 [AlCl₄]⁻ Anisole 4-Chloroanisole Sigma Arenium Ion Intermediate (Sigma Complex) Anisole->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex + [AlCl₄]⁻ - H⁺ Final_Product This compound Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts acylation for this compound.

Optimized Experimental Workflow

workflow prep Preparation (Flame-dry glassware, Anhydrous Reagents) setup Reaction Setup (Suspend AlCl₃ in DCE at 0°C) prep->setup add_acetyl Add Acetyl Chloride (Dropwise at 0°C, stir 15 min) setup->add_acetyl add_substrate Add 4-Chloroanisole Solution (Dropwise at 0°C) add_acetyl->add_substrate react Reaction (Warm to RT, stir 2-4h, monitor by TLC) add_substrate->react quench Quenching (Pour onto ice/conc. HCl) react->quench workup Aqueous Workup (Extract with DCM, wash, dry) quench->workup purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: Step-by-step workflow for the optimized synthesis protocol.

Optimized Laboratory Protocol

This protocol is designed for a ~10g scale synthesis and should be adapted as necessary.

Materials:

  • 4-Chloroanisole (1.0 eq)

  • Anhydrous Aluminum Chloride (1.1 eq)

  • Acetyl Chloride (1.05 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Concentrated Hydrochloric Acid

  • Dichloromethane (DCM) for extraction

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Argon), add anhydrous AlCl₃ (1.1 eq) to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous DCE to the flask and cool the resulting suspension to 0 °C using an ice-salt bath.

  • Acylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise to the stirred suspension while maintaining the temperature at 0 °C. Stir the mixture for 15-20 minutes at this temperature.

  • Substrate Addition: Dissolve 4-chloroanisole (1.0 eq) in a minimal amount of anhydrous DCE and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.[6]

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Comparative Data on Reaction Conditions
Catalyst (eq)Acylating Agent (eq)SolventTemp (°C)Time (h)Typical YieldRef.
AlCl₃ (1.1)Acetyl Chloride (1.05)DCE0 → RT375-85%[12]
FeCl₃ (1.1)Acetyl Chloride (1.05)DCE25660-70%[9]
ZnCl₂ (0.35)Acetic Anhydride (1.0)[CholineCl][ZnCl₂]₃120 (MW)0.08>95% (conv.)[20]
AlCl₃ (2.2)Acetic Anhydride (1.1)CS₂0 → RT470-80%[15]

Note: Data is compiled from analogous reactions and serves as a guideline. Yields are highly dependent on specific experimental execution.

References

Technical Support Center: Purification of Crude 1-(5-Chloro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(5-Chloro-2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this aromatic ketone.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the integrity of the final product. The most common route to its synthesis is the Friedel-Crafts acylation of 4-chloroanisole. This reaction, while effective, can lead to the formation of impurities, most notably regioisomers, which can be challenging to separate from the desired product. This guide provides practical, field-proven insights into overcoming these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities are typically unreacted starting materials (e.g., 4-chloroanisole) and regioisomers formed during the Friedel-Crafts acylation. The main isomeric byproduct is 1-(2-chloro-4-methoxyphenyl)ethanone. Due to the directing effects of the chloro and methoxy groups on the aromatic ring, other isomers are generally formed in smaller quantities.

Q2: What are the key physical properties of this compound to consider for purification?

A2: Understanding the physical properties is crucial for selecting the right purification method.

PropertyValueSignificance for Purification
Molecular Weight 184.62 g/mol Relevant for techniques like mass spectrometry.
Melting Point 29-30 °CIndicates the compound is a solid at or near room temperature, making recrystallization a viable method.
Boiling Point 135 °CSuggests that vacuum distillation can be used for purification, especially for larger quantities.
Appearance Off-white to yellowish solidA color change to a white crystalline solid upon purification is a good indicator of increased purity.

Q3: How do I choose the best purification technique?

A3: The choice of purification technique depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree can guide your selection:

Purification_Decision_Tree Purification Method Selection start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid is_large_scale Large scale (>10g)? is_solid->is_large_scale Yes is_isomeric Are isomeric impurities the main issue? is_solid->is_isomeric No recrystallization Recrystallization is_large_scale->recrystallization No distillation Vacuum Distillation is_large_scale->distillation Yes is_isomeric->recrystallization No column Column Chromatography is_isomeric->column Yes

Caption: Decision tree for selecting the optimal purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is often the first choice for purifying solid organic compounds. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

Problem 1: The compound does not dissolve in the hot solvent.

  • Cause: The solvent is too non-polar for your compound. This compound has polar ether and ketone functional groups, requiring a solvent with some polarity.

  • Solution:

    • Select a more polar solvent. Good starting points for aromatic ketones are ethanol, methanol, or isopropanol.[1]

    • Use a mixed solvent system. Dissolve the crude product in a small amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature, then gradually add a "poor" solvent (e.g., hexane or water) until the solution becomes turbid. Heat the mixture until it becomes clear and then allow it to cool slowly.[2]

Problem 2: No crystals form upon cooling.

  • Cause A: Too much solvent was used. This prevents the solution from becoming saturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Cause B: The solution is supersaturated.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): Add a tiny crystal of the pure compound (if available) to initiate crystallization.

Problem 3: The compound "oils out" instead of crystallizing.

  • Cause: The melting point of the compound (29-30 °C) is close to room temperature, and it may be melting in the warm solvent before it has a chance to crystallize. This can also happen if the solution is cooled too quickly.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool very slowly. Insulating the flask can help.

    • If the problem persists, try a solvent system with a lower boiling point.

Troubleshooting Guide: Column Chromatography

Column chromatography is highly effective for separating compounds with different polarities, such as the desired product from less polar starting materials or more polar byproducts. It is particularly useful for separating regioisomers.

Problem 1: Poor separation of spots on the TLC plate.

  • Cause: The solvent system (eluent) is not optimized.

  • Solution:

    • Adjust the eluent polarity. For a moderately polar compound like this compound on a silica gel column, a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.

    • Systematic Trial: Test different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) on a TLC plate. The ideal eluent system should give your target compound an Rf value of approximately 0.3-0.4, with clear separation from other spots.

Problem 2: The compound is not eluting from the column.

  • Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For example, if you started with 10% ethyl acetate in hexane, you can slowly increase the concentration to 15%, 20%, and so on (gradient elution).

Problem 3: The separation of isomers is not effective.

  • Cause: Isomers often have very similar polarities, making them difficult to separate on standard silica gel.

  • Solution:

    • Use a long column and a slow flow rate. This increases the interaction time with the stationary phase and can improve resolution.

    • Try a different stationary phase. For challenging separations of halogenated isomers, a pentafluorophenyl (PFP) stationary phase can sometimes offer better selectivity.[3]

    • Consider preparative HPLC. For high-purity requirements and small-scale separations, reverse-phase preparative HPLC using a C18 column with a mobile phase like acetonitrile/water can be very effective for separating isomers.[4][5]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a good starting point for purifying crude this compound that is a solid at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve. Continue adding small portions of hot ethanol until the solid is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the cloudiness.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum desiccator.

Protocol 2: Column Chromatography on Silica Gel

This protocol is suitable for separating the target compound from less polar impurities and regioisomers.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing (Wet Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

Troubleshooting low yield in 1-(5-Chloro-2-methoxyphenyl)ethanone preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this preparation, which typically proceeds via a Friedel-Crafts acylation of 4-chloroanisole. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for this compound is consistently low. What are the most common causes?

Low yields in this specific Friedel-Crafts acylation are a frequent issue and can often be traced back to a few critical parameters.

  • Catalyst Inactivity: The most common catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any trace of water in your reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive. It is imperative to work under strictly anhydrous conditions.

  • Incorrect Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.[1][4] This is because the ketone product formed is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[2][4] For this synthesis, a slight excess (e.g., 1.1-1.2 equivalents) of AlCl₃ is often beneficial.

  • Sub-optimal Temperature: Temperature control is crucial. While some acylations proceed at room temperature, others may need gentle heating to overcome the activation energy.[1] However, for activated rings like 4-chloroanisole, excessive heat can promote side reactions, including demethylation of the methoxy group, leading to phenolic byproducts.[5]

  • Purity of Starting Materials: The purity of 4-chloroanisole and the acylating agent (e.g., acetyl chloride or acetic anhydride) is critical. Impurities can compete in the reaction or interfere with the catalyst.[1]

Q2: I'm observing significant byproduct formation, particularly an unexpected isomer. What is happening?

The formation of multiple products is typically a regioselectivity or side-reaction issue.

  • Regioselectivity: The starting material, 4-chloroanisole, has two directing groups. The methoxy (-OCH₃) group is a powerful ortho, para-director, strongly activating the ring. The chloro (-Cl) group is a deactivating, but also ortho, para-directing group.

    • Desired Product: Acylation occurs ortho to the strongly activating methoxy group, placing the new acetyl group at the C2 position. This is the kinetically and thermodynamically favored product.

    • Potential Isomer: A potential, though typically minor, byproduct is 1-(2-Chloro-5-methoxyphenyl)ethanone, resulting from acylation at the C6 position (ortho to both the methoxy and chloro groups). Steric hindrance from the adjacent chloro group usually minimizes the formation of this isomer.

  • Demethylation: A significant side reaction, especially with excess AlCl₃ or higher temperatures, is the cleavage of the methyl ether to form 1-(5-chloro-2-hydroxyphenyl)ethanone.[5] Aluminum chloride can complex with the methoxy group's oxygen, facilitating nucleophilic attack by a chloride ion that removes the methyl group.

  • Polyacylation: This is generally not an issue in Friedel-Crafts acylation. The newly introduced acetyl group is electron-withdrawing and deactivates the aromatic ring, making a second acylation reaction much less favorable than the first.[1][6]

Q3: How can I improve the regioselectivity and minimize the formation of the phenolic byproduct?

Optimizing selectivity involves fine-tuning the reaction conditions to favor the desired pathway.

  • Choice of Lewis Acid: While AlCl₃ is powerful, it can be too harsh. Milder Lewis acids like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) can reduce the incidence of demethylation, although they may require longer reaction times or slightly elevated temperatures.[5][7]

  • Solvent Effects: The choice of solvent can influence regioselectivity. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common. More polar solvents like nitromethane can sometimes alter product ratios but must be chosen carefully as they can also complex with the Lewis acid.

  • Temperature and Addition Rate: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent to the substrate-catalyst mixture. Adding the reagent slowly allows for better heat dissipation and minimizes localized temperature spikes that can lead to side reactions.

The following diagram illustrates the key decision points for troubleshooting low yields in this synthesis.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_anhydrous Were anhydrous conditions strictly maintained? start->check_anhydrous check_catalyst Was >1.0 equivalent of fresh Lewis acid used? check_anhydrous->check_catalyst Yes solution_anhydrous ACTION: Thoroughly dry all glassware. Use anhydrous grade solvent. Use fresh reagents. check_anhydrous->solution_anhydrous No check_temp Was temperature controlled (e.g., 0-25°C)? check_catalyst->check_temp Yes solution_catalyst ACTION: Use 1.1-1.2 equivalents. Use a fresh, unopened bottle of Lewis acid. check_catalyst->solution_catalyst No check_purity Were starting materials of high purity? check_temp->check_purity Yes solution_temp ACTION: Maintain low temp (0-5°C) during addition, then allow to warm to RT. Monitor via TLC. check_temp->solution_temp No solution_purity ACTION: Purify starting materials (e.g., distillation) before use. check_purity->solution_purity No end_node Re-run Optimized Reaction check_purity->end_node Yes solution_anhydrous->end_node solution_catalyst->end_node solution_temp->end_node solution_purity->end_node

Caption: A decision-making workflow for troubleshooting low yields.

Q4: I am having difficulty with the aqueous work-up. The layers are not separating well. What can I do?

This is a common issue, often due to the formation of emulsions or insoluble aluminum salts.

  • Quenching Procedure: The standard procedure is to slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[3] This hydrolyzes the aluminum complexes and helps keep the resulting aluminum salts dissolved in the aqueous layer.

  • Breaking Emulsions: If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help break it by increasing the ionic strength of the aqueous phase, forcing a better separation from the organic layer.[3]

  • Filtration: Sometimes, a fine precipitate of aluminum hydroxides can form at the interface. If this occurs, it may be necessary to filter the entire biphasic mixture through a pad of Celite® to remove the solids before proceeding with the separation.

Reaction Mechanism & Regioselectivity

The diagram below illustrates the formation of the acylium ion electrophile and its subsequent attack on the 4-chloroanisole ring. The primary pathway leads to the desired product, while a secondary, less favored pathway shows the formation of a potential isomeric byproduct.

Caption: Mechanism of Friedel-Crafts acylation on 4-chloroanisole.

Optimization & Experimental Protocols

Table 1: Influence of Reaction Parameters on Friedel-Crafts Acylation
ParameterCondition A (Standard)Condition B (Mild)Expected Outcome & Rationale
Lewis Acid AlCl₃ (1.1 eq)FeCl₃ (1.1 eq)Condition A: Higher reactivity, potentially faster reaction, but higher risk of demethylation. Condition B: Lower reactivity, may require longer time/gentle heat, but significantly reduces demethylation byproduct.
Solvent Dichloromethane (DCM)Carbon Disulfide (CS₂)Both are standard non-polar solvents. DCM is generally easier to handle. CS₂ can sometimes offer different selectivity but is highly flammable and toxic.
Temperature 0°C to RT0°C to RTMaintaining low initial temperatures is key for both to control the exothermic reaction. For Condition B, slight warming might be needed to drive the reaction to completion.
Acylating Agent Acetyl ChlorideAcetic AnhydrideAcetyl chloride is more reactive. Acetic anhydride can also be used, sometimes with milder catalysts, and may require slightly more forcing conditions.[8][9]
Protocol: Optimized Synthesis of this compound

This protocol emphasizes anhydrous technique and controlled conditions to maximize yield and purity.

Materials:

  • 4-Chloroanisole (1.0 eq)

  • Aluminum Chloride (anhydrous, 1.1 eq)

  • Acetyl Chloride (1.05 eq)

  • Dichloromethane (DCM, anhydrous)

  • Crushed Ice

  • Concentrated HCl

  • 3M NaOH solution

  • Saturated NaCl (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Initial Charge: Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the resulting slurry to 0°C in an ice bath.

  • Substrate Addition: To the cooled slurry, add 4-chloroanisole (1.0 eq) dissolved in a small amount of anhydrous DCM via the dropping funnel.

  • Acylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise to the stirred mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. A color change and evolution of HCl gas (vented through an oil bubbler) should be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then remove the ice bath and let it stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Once the reaction is complete, cool the flask back to 0°C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, 3M NaOH solution (to remove any phenolic byproducts), and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil or solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by column chromatography on silica gel.

References

Technical Support Center: Recrystallization of 1-(5-Chloro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(5-Chloro-2-methoxyphenyl)ethanone. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for selecting an appropriate recrystallization solvent and troubleshooting common issues encountered during the purification process. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions in the laboratory.

Section 1: Foundational Principles & Solvent Selection

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3][4] Its success hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[1][2][5] By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution.[1][3]

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: The perfect solvent is one that you identify through systematic screening. However, the ideal candidate will exhibit the following properties[2][5][6]:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve your crude this compound at or near the solvent's boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below (e.g., in an ice bath). This differential solubility is the driving force for crystallization and ensures a high recovery yield.[2]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of your compound (Melting Point of this compound is 29-30 °C).[7] Correction: This is a low-melting solid, so this rule is difficult to adhere to and increases the risk of "oiling out." A lower boiling point solvent is preferable to minimize this risk.

  • Inertness: The solvent must not react chemically with the compound.[5][6]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying phase.[6]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they don't co-precipitate).[6]

Q2: How does the molecular structure of this compound guide solvent selection?

A2: The structure provides critical clues based on the "like dissolves like" principle. Let's break it down:

  • Aromatic Ketone: The core structure is an aromatic ketone. These compounds are generally insoluble in water but soluble in many organic solvents.[8][9] The ketone's carbonyl group (C=O) provides a site for dipole-dipole interactions.[8][10]

  • Polarity Indicators:

    • Methoxy Group (-OCH₃): An ether group that adds some polarity.

    • Chloro Group (-Cl): A halogen that increases molecular weight and adds slight polarity.

    • Acetophenone Moiety: This entire fragment contributes to the molecule's overall moderate polarity.

Section 2: Experimental Workflow & Data

Workflow for Selecting a Recrystallization Solvent

The following diagram outlines a systematic, small-scale approach to efficiently identify the optimal solvent or solvent pair for your compound.

Solvent_Selection_Workflow Diagram 1: Systematic Solvent Screening Workflow start Start: Obtain Crude This compound setup Setup: Place ~20-30 mg of crude solid in several test tubes start->setup add_cold Add 0.5 mL of a candidate solvent at RT setup->add_cold observe_cold Observe: Does it dissolve? add_cold->observe_cold reject_soluble Result: Too Soluble. Reject Solvent. observe_cold->reject_soluble  Yes heat Heat gently to boiling observe_cold->heat No observe_hot Observe: Does it dissolve? heat->observe_hot add_more Add more solvent dropwise (up to 2-3 mL total) observe_hot->add_more No cool Cool slowly to RT, then place in ice bath observe_hot->cool  Yes add_more->heat reject_insoluble Result: Insoluble. Reject Solvent. add_more->reject_insoluble Still not dissolved after 3 mL observe_crystals Observe: Do crystals form? cool->observe_crystals success Result: Potential Solvent! Proceed to scale-up. observe_crystals->success  Yes fail No Crystals. Consider solvent pair or another solvent. observe_crystals->fail No

Caption: A logical workflow for testing and selecting an ideal recrystallization solvent.

Table 1: Candidate Solvents for Screening

Based on the structural analysis, the following solvents are recommended as starting points for your screening experiments.

SolventTypeBoiling Point (°C)Rationale & Comments
Ethanol Polar Protic78Often a good starting point for moderately polar compounds like aromatic ketones.[11]
Methanol Polar Protic65Similar to ethanol but more polar. May be too effective a solvent, but worth testing.
Isopropanol Polar Protic82Less polar than ethanol; may offer a better solubility differential.
Acetone Polar Aprotic56A good solvent for many ketones, but its high solvency at RT can be a drawback.[11]
Ethyl Acetate Polar Aprotic77A moderately polar solvent; often a good choice for recrystallization.
Toluene Nonpolar111May be effective if impurities are highly polar. Use with caution due to high boiling point.
Hexane/Heptane Nonpolar~69 / ~98Likely too nonpolar on its own, but excellent as an "anti-solvent" in a solvent pair system.
Water Polar Protic100The compound is likely insoluble, making it a perfect anti-solvent for use with ethanol or acetone.

Section 3: Troubleshooting Guide & FAQs

Q3: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[12][13] This is a significant risk for this compound due to its low melting point (29-30 °C).[7]

  • Cause 1: Solution is too concentrated. The saturation point is reached at too high a temperature.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and allow it to cool again, more slowly.[12][13]

  • Cause 2: Cooling is too rapid. The solution becomes supersaturated too quickly.

    • Solution: Allow the solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling.[12]

  • Cause 3: Inappropriate solvent. The solvent's boiling point is much higher than the compound's melting point.

    • Solution: Select a lower-boiling point solvent or use a solvent pair that allows crystallization to occur at a lower temperature.

Q4: The solution is cold, but no crystals have formed. What should I do?

A4: This is a common issue, often caused by using too much solvent or the formation of a stable supersaturated solution.[12][14]

  • Step 1: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[14][15] The microscopic scratches provide a nucleation site for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[14][15]

  • Step 2: Reduce Solvent Volume. If induction methods fail, you likely used too much solvent.[12]

    • Gently heat the solution to boil off a portion of the solvent (perform this in a fume hood). Once the volume is reduced, allow it to cool again.

  • Step 3: Add an Anti-Solvent.

    • If you are using a polar solvent like ethanol, you can slowly add a nonpolar "anti-solvent" like water or hexane dropwise until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly. This technique effectively reduces the overall solubility of your compound.[14]

Q5: My final yield is very low. How can I improve recovery?

A5: Low yield can result from several factors. Here's how to diagnose and improve it:

  • Excess Solvent: This is the most common cause.[12] Using the absolute minimum amount of hot solvent required for dissolution is key.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated, and consider adding a small excess of solvent before filtering, which you can then boil off.[15]

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled. Leaving the flask in an ice bath for an additional 15-20 minutes can significantly improve recovery.

  • Transfer Losses: Minimize the number of transfer steps. Wash any residual crystals from the flask with a small amount of the cold recrystallization solvent and add this to the filter funnel.

References

Technical Support Center: Catalyst Selection for the Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 1-(5-chloro-2-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the fundamental principles that govern this reaction, empowering you to troubleshoot effectively and achieve optimal results.

Catalyst Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of 4-chloroanisole. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes related to the catalyst?

Answer: Low yields in this Friedel-Crafts acylation are frequently linked to the catalyst's activity and the reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity due to Moisture: Traditional Lewis acid catalysts, particularly Aluminum Chloride (AlCl₃), are extremely sensitive to moisture.[1][2] Any water present in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. Always use anhydrous solvents and ensure all glassware is oven-dried immediately before use. It is best practice to use a fresh, unopened container of the Lewis acid or one that has been stored in a desiccator.[2]

  • Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst.[3][4] This is because the ketone product, this compound, is a Lewis base and forms a stable complex with the catalyst.[3][5] This complexation effectively removes the catalyst from the reaction cycle. A molar ratio of at least 1.1 equivalents of AlCl₃ relative to the acylating agent is typically recommended.

  • Deactivated Aromatic Ring: While 4-chloroanisole is generally reactive enough for acylation, the presence of two substituents (chloro and methoxy) influences its nucleophilicity. The methoxy group is activating and directs ortho- and para- to itself, while the chloro group is deactivating. If your starting material is impure or has other deactivating groups, the reaction rate will be significantly reduced.[1][6]

Question 2: I am observing the formation of isomeric byproducts. How can I improve the regioselectivity of the reaction?

Answer: The formation of isomers is a common challenge in the acylation of substituted aromatic rings. In the case of 4-chloroanisole, the desired product, this compound, results from acylation at the position ortho to the methoxy group and meta to the chloro group.

The methoxy group (-OCH₃) is a powerful ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[7][8] The chloro group (-Cl) is also an ortho, para-director, but it is deactivating overall. The directing effects of these two groups are crucial in determining the position of electrophilic attack.

To favor the desired isomer:

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable product. Running the reaction at 0°C or even lower can often improve the isomeric ratio.

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Less polar solvents like dichloromethane (DCM) or carbon disulfide are commonly used. Experimenting with different anhydrous solvents may help optimize the outcome.

Question 3: My reaction has stalled, and TLC analysis shows unreacted starting material. What steps should I take?

Answer: A stalled reaction can be frustrating, but it is often salvageable. Here’s a logical troubleshooting workflow:

  • Verify Anhydrous Conditions: As mentioned, moisture is the primary enemy of this reaction. If there is any doubt, consider the reaction compromised.

  • Catalyst Activity Check: If you are using an old bottle of Lewis acid, it may have degraded. Try starting the reaction again with a fresh batch of catalyst.

  • Incremental Catalyst Addition: If you suspect catalyst deactivation during the reaction, a carefully controlled addition of more catalyst might restart the reaction. However, this should be done cautiously to avoid uncontrolled exotherms.

  • Temperature Adjustment: If the reaction is being run at a low temperature, a gradual increase in temperature might provide the necessary activation energy to push the reaction to completion. Monitor by TLC to see if product formation resumes.

Below is a workflow diagram to guide your troubleshooting process.

G cluster_0 Troubleshooting Stalled Reaction start Reaction Stalled (TLC shows starting material) check_moisture Verify Anhydrous Conditions start->check_moisture moisture_present Moisture Suspected? check_moisture->moisture_present restart_reaction Restart with Dry Reagents/ Glassware moisture_present->restart_reaction Yes check_catalyst Evaluate Catalyst Activity moisture_present->check_catalyst No catalyst_old Catalyst Old/Improperly Stored? check_catalyst->catalyst_old fresh_catalyst Use Fresh Catalyst catalyst_old->fresh_catalyst Yes adjust_temp Gradually Increase Temperature catalyst_old->adjust_temp No fresh_catalyst->restart_reaction monitor_tlc Monitor by TLC adjust_temp->monitor_tlc reaction_proceeds Reaction Complete monitor_tlc->reaction_proceeds Progress further_investigation Consider Other Factors (e.g., reagent purity) monitor_tlc->further_investigation No Progress

Caption: Troubleshooting workflow for a stalled reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the synthesis of this compound?

While "best" can be subjective and depend on factors like cost, environmental concerns, and available equipment, a comparative analysis can guide your choice.

  • Aluminum Chloride (AlCl₃): This is the most common and often most reactive catalyst for this transformation.[3][9] It is highly effective but requires stoichiometric amounts and strictly anhydrous conditions. The workup can also be challenging.

  • Ferric Chloride (FeCl₃): A slightly milder Lewis acid than AlCl₃, FeCl₃ can also be effective and is often less expensive.[9] It may require slightly higher temperatures or longer reaction times.

  • Zinc Chloride (ZnCl₂): As a milder Lewis acid, ZnCl₂ is less sensitive to moisture than AlCl₃ but may result in lower yields or require more forcing conditions.[9]

  • Solid Acid Catalysts (e.g., Zeolites, ZnO): These are considered "greener" alternatives as they can be filtered off and potentially reused.[10][11] For example, mordenite zeolite has shown high selectivity in the acylation of anisole.[11] Zinc oxide (ZnO) has also been used for the acylation of activated and unactivated aromatic compounds.[10] These catalysts often require higher temperatures and may have different selectivity profiles.

Here is a table summarizing the performance of different catalysts for similar acylation reactions:

CatalystTypical Loading (mol%)Relative ReactivityKey AdvantagesKey Disadvantages
AlCl₃ 100 - 150HighHigh yields, well-establishedMoisture sensitive, stoichiometric amounts needed, waste generation
FeCl₃ 100 - 150Moderate to HighLower cost than AlCl₃Can be less reactive than AlCl₃
ZnCl₂ Catalytic to StoichiometricModerateMilder, less moisture sensitiveMay require higher temperatures or give lower yields
Zeolites (e.g., Mordenite) CatalyticModerateReusable, environmentally friendly, high selectivityMay require higher temperatures, not suitable for all substrates
ZnO CatalyticModerateReusable, low cost, environmentally friendlyMay require specific reaction conditions (e.g., solvent-free)

Q2: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?

Yes, acetic anhydride can be used as an acylating agent in Friedel-Crafts reactions.[6][12] The mechanism is similar, involving the generation of the acylium ion. When using acetic anhydride, you will produce acetic acid as a byproduct instead of HCl. In some cases, particularly with more reactive substrates or when using certain solid acid catalysts, acetic anhydride can be a good alternative.[13]

Q3: What is the underlying mechanism of this reaction?

The synthesis of this compound from 4-chloroanisole and acetyl chloride is a classic example of a Friedel-Crafts acylation, which proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2][3]

The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with acetyl chloride to form a highly electrophilic acylium ion ([CH₃CO]⁺), which is stabilized by resonance.[6]

  • Electrophilic Attack: The electron-rich aromatic ring of 4-chloroanisole acts as a nucleophile and attacks the acylium ion. This step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]

  • Deprotonation and Reformation of the Aromatic Ring: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom where the acyl group has attached. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (in theory, though it remains complexed to the product).[6]

The following diagram illustrates this mechanism:

G cluster_0 Friedel-Crafts Acylation Mechanism Acetyl\nChloride Acetyl Chloride Acylium\nIon Acylium Ion Acetyl\nChloride->Acylium\nIon + AlCl3 Arenium\nIon\n(Sigma Complex) Arenium Ion (Sigma Complex) Acylium\nIon->Arenium\nIon\n(Sigma Complex) + 4-Chloroanisole Product\nComplex Product Complex Arenium\nIon\n(Sigma Complex)->Product\nComplex - H+ Final\nProduct Final Product Product\nComplex->Final\nProduct + H2O (workup)

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)

This protocol describes a standard lab-scale synthesis of this compound.

Materials:

  • 4-Chloroanisole

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Preparation: In the fume hood, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the reaction flask. Cool the mixture to 0°C in an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM.

  • Addition of 4-Chloroanisole: Dissolve 4-chloroanisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0°C over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until the layers separate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

References

Technical Support Center: Reaction Monitoring for 1-(5-Chloro-2-methoxyphenyl)ethanone Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on monitoring this specific chemical transformation using Thin-Layer Chromatography (TLC). We will move beyond simple procedural steps to explain the scientific rationale behind the techniques, ensuring you can troubleshoot and optimize your experiments with confidence.

Overview: The Synthesis and the Role of TLC

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction.[1][2] In this electrophilic aromatic substitution, 4-chloroanisole is acylated, usually with acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]

Caption: General scheme for Friedel-Crafts acylation.

Effective reaction monitoring is crucial to determine the point of completion, identify the formation of byproducts, and prevent unnecessary heating or reagent use. TLC is an indispensable tool for this purpose—it is fast, inexpensive, and provides immediate qualitative feedback on the reaction's progress.[4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the TLC analysis of this specific reaction.

Q1: How do I choose the right solvent system (eluent) for my TLC?

A1: The goal is to find a solvent system that provides good separation between your starting material (4-chloroanisole) and your product (this compound). The product ketone is significantly more polar than the starting ether. Therefore, you should aim for an Rf value of ~0.4-0.5 for the starting material; the product spot will naturally have a lower Rf.[5]

  • Starting Point: A good starting point for many organic reactions is a mixture of a non-polar solvent and a moderately polar solvent. Try a 4:1 or 9:1 mixture of Hexane:Ethyl Acetate.

  • Optimization:

    • If all spots remain at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of ethyl acetate.[6]

    • If all spots run to the top (high Rf), the eluent is too polar. Decrease the proportion of ethyl acetate.[6]

Q2: What is a "co-spot" and why is it essential?

A2: A co-spot is a lane on the TLC plate where you apply both the starting material reference solution and the reaction mixture at the same point.[7] Its purpose is to definitively confirm the identity of the starting material spot in your reaction lane. If the starting material is still present, the co-spot will appear as a single, vertically aligned spot. If the product has a very similar Rf, the co-spot can help distinguish between a single spot and two overlapping ones.[8]

Q3: How should I visualize the spots? My compounds are colorless.

A3:

  • UV Light (Non-destructive): Both the starting material and product contain an aromatic ring, which makes them UV-active. First, view the dried TLC plate under a short-wave UV lamp (254 nm).[9][10] The compounds will appear as dark spots against the fluorescent green background of the TLC plate. Gently circle the spots with a pencil.[10]

  • Chemical Stains (Destructive): If UV visualization is weak or if you suspect non-UV-active byproducts, you can use a chemical stain. For this reaction, two effective general-purpose stains are:

    • Phosphomolybdic Acid (PMA): Stains most organic compounds, appearing as blue-green spots upon heating.[4]

    • p-Anisaldehyde Stain: Excellent for visualizing a wide range of functional groups, often with different colors, which can help differentiate spots.[11]

Q4: What should a successful reaction look like on a TLC plate over time?

A4: At the beginning of the reaction (T=0), you should see only the spot corresponding to the starting material (4-chloroanisole). As the reaction progresses, you will observe the appearance of a new, lower-Rf spot (the product, this compound). The intensity of the starting material spot will decrease while the intensity of the product spot increases. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]

Step-by-Step Protocol: TLC Monitoring Workflow

This protocol provides a self-validating workflow for monitoring your reaction.

Materials
  • TLC plates (Silica Gel 60 F254)

  • Developing chamber with a lid

  • Capillary spotters

  • Pencil

  • Eluent (e.g., 85:15 Hexane:Ethyl Acetate)

  • Small vials for sample dilution

  • UV lamp (254 nm)

  • Heat gun and chemical stain (optional)

Workflow Diagram

TLC_Workflow A 1. Prepare Chamber Add ~0.5 cm of eluent. Place filter paper inside and close lid to saturate. B 2. Prepare Plate Lightly draw a pencil line ~1 cm from the bottom. Label lanes: 'SM' (Starting Material), 'Co' (Co-spot), 'Rxn' (Reaction). A->B  While saturating... C 3. Spot the Plate Use a capillary to spot small, concentrated dots. - SM: Starting material reference. - Co: Spot SM, then spot Rxn mixture on top. - Rxn: Reaction mixture aliquot. B->C D 4. Develop Plate Place plate in the saturated chamber. Ensure origin line is above eluent level. Allow solvent front to rise to ~1 cm from the top. C->D E 5. Visualize & Analyze Remove plate, immediately mark solvent front with a pencil. Dry the plate. View under UV (254 nm) and circle spots. Optional: Apply stain and heat. D->E F 6. Interpret Results Compare lanes. Has the SM spot disappeared in the 'Rxn' lane? Is there a strong new product spot? E->F

Caption: Step-by-step workflow for TLC reaction monitoring.

Detailed Procedure
  • Chamber Preparation: Pour approximately 0.5 cm of your chosen eluent into the TLC chamber. Place a piece of filter paper inside, ensuring it is wetted by the solvent. Close the lid and let the chamber atmosphere saturate for at least 5-10 minutes.

  • Sample Preparation: Prepare a dilute reference solution of your starting material (4-chloroanisole) in a volatile solvent like ethyl acetate.

  • Plate Spotting:

    • On the pencil line, use a capillary tube to apply a small spot of the starting material solution under the "SM" mark.

    • Under the "Rxn" mark, use a fresh capillary to spot a sample taken directly from your reaction mixture.

    • Under the "Co" mark, first spot the starting material, then carefully spot the reaction mixture directly on top of it.[7]

  • Development: Carefully place the spotted TLC plate into the saturated chamber and replace the lid. Allow the eluent to travel up the plate via capillary action. Do not disturb the chamber during this time.[4]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize as described in FAQ #3.

Troubleshooting Guide

This section addresses specific issues you may encounter during TLC analysis.

Troubleshooting Start Problem Observed on TLC Plate? Streak Spots are streaking or elongated? Start->Streak NoSpots No spots are visible? Start->NoSpots BadRf All spots are at the top or bottom? Start->BadRf PoorSep SM and Product spots are too close? Start->PoorSep Sol_Streak Solution: 1. Dilute your reaction sample before spotting. 2. For acidic/basic compounds, add a drop of acid/base modifier to the eluent. Streak->Sol_Streak Yes Sol_NoSpots Solution: 1. Sample is too dilute; re-spot multiple times in the same location (drying in between). 2. Compound may not be UV-active; use a chemical stain (PMA, Anisaldehyde). NoSpots->Sol_NoSpots Yes Sol_BadRf Solution: - Spots at bottom: Eluent is not polar enough. Increase % of Ethyl Acetate. - Spots at top: Eluent is too polar. Decrease % of Ethyl Acetate. BadRf->Sol_BadRf Yes Sol_PoorSep Solution: - Try a different solvent system. - Example: Switch from Hexane/EtOAc to Toluene/Acetone or Dichloromethane/Methanol to alter selectivity. PoorSep->Sol_PoorSep Yes

Caption: Decision tree for common TLC troubleshooting issues.

Detailed Troubleshooting Scenarios
Problem Potential Cause Solution & Explanation
Streaking Spots [6][12]1. Sample is too concentrated (overloaded). 2. The compound is interacting too strongly with the silica gel (e.g., highly acidic/basic impurities).1. Dilute the Sample: Prepare a more dilute solution of your reaction aliquot before spotting. 2. Modify Eluent: If streaking persists, add a small amount (0.1-1%) of acetic acid or triethylamine to the eluent to suppress the ionization of acidic or basic functional groups, respectively.
No Visible Spots [6]1. Sample is too dilute. 2. Compound is not UV-active. 3. Volatile compounds may have evaporated.1. Concentrate Spot: Apply the sample to the same spot multiple times, allowing the solvent to dry completely between applications. 2. Use a Stain: Use a universal stain like PMA which reacts with most organic compounds upon heating.
Rf Values Too High/Low [6]1. Rf ≈ 0 (Baseline): The eluent is not polar enough to move the compounds up the plate. 2. Rf ≈ 1 (Solvent Front): The eluent is too polar, carrying all compounds with it indiscriminately.1. Increase Polarity: Increase the proportion of the more polar solvent (e.g., move from 9:1 to 4:1 Hexane:Ethyl Acetate). 2. Decrease Polarity: Decrease the proportion of the polar solvent (e.g., move from 4:1 to 9:1 Hexane:Ethyl Acetate).
Poor Separation [8]The chosen solvent system does not have the right selectivity to resolve the starting material and product.Change Solvent System: The key is to change the nature of the solvents, not just the ratio. If Hexane/Ethyl Acetate fails, try a different combination like Dichloromethane/Methanol or Toluene/Acetone. This alters the specific interactions between the compounds, stationary phase, and mobile phase.
Reaction Not Progressing 1. Catalyst (e.g., AlCl₃) has been deactivated by moisture. 2. Insufficient reaction temperature or time.1. Ensure Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to water. Ensure all glassware is oven-dried and reagents are anhydrous.[1] 2. Review Reaction Parameters: Consult the literature for the recommended temperature and reaction time for this specific transformation and ensure your setup matches the requirements.

References

Validation & Comparative

A Guide to the Structural Characterization of 1-(5-Chloro-2-methoxyphenyl)ethanone using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug discovery and organic synthesis, the unambiguous determination of a molecule's structure is paramount. 1-(5-Chloro-2-methoxyphenyl)ethanone, a substituted acetophenone, serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical reactivity and biological activity are intrinsically linked to its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical technique for the detailed structural elucidation of organic molecules in solution.[1] This guide will focus on the characterization of this compound by ¹H and ¹³C NMR, providing both predicted data and a comparative analysis with experimentally determined data of analogous compounds.

The Power of NMR in Molecular Structure Elucidation

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy levels, and the precise frequency at which this occurs (the chemical shift) is highly sensitive to the local electronic environment of the nucleus.[1]

  • ¹H NMR Spectroscopy provides information about the number of different types of protons in a molecule, the relative number of protons of each type (integration), and the connectivity of neighboring protons (spin-spin splitting).

  • ¹³C NMR Spectroscopy reveals the number of different types of carbon atoms and provides insights into their chemical environment, including their hybridization and proximity to electronegative atoms.

Experimental and Predicted NMR Data of this compound

Due to the limited availability of public experimental NMR data for this compound, this guide utilizes highly accurate predicted data generated from advanced computational algorithms.[2][3][4][5] This predicted data is then compared with experimental data of structurally similar compounds to validate the assignments and understand the influence of the chloro and methoxy substituents.

Predicted ¹H and ¹³C NMR Data for this compound

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions were performed using established computational models that take into account the electronic effects of the substituents on the aromatic ring.[2][3][4][5]

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
Aromatic H3 ~7.0Doublet (d)~113
Aromatic H4 ~7.4Doublet of Doublets (dd)~130
Aromatic C5 --~125
Aromatic H6 ~7.7Doublet (d)~129
Acetyl CH₃ ~2.6Singlet (s)~31
Methoxy OCH₃ ~3.9Singlet (s)~56
Aromatic C1 --~128
Aromatic C2 --~158
Carbonyl C=O --~198

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Below is a diagram illustrating the molecular structure and the numbering scheme used for the NMR assignments.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform and Phasing F->G H Peak Picking and Integration G->H I Assign Peaks and Interpret Spectra H->I J Compare with Predicted/Reference Data I->J K Final Structure J->K Structural Confirmation

References

A Researcher's Guide to the Comparative Reactivity of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the reactivity of substituted acetophenones, designed for researchers, scientists, and professionals in drug development. Moving beyond simple protocols, we will explore the causal relationships between molecular structure and chemical behavior, grounded in established principles of physical organic chemistry and supported by actionable experimental data.

Introduction: The Versatile Chemistry of Acetophenones

Acetophenone, the simplest aromatic ketone, serves as a foundational scaffold in organic synthesis, from fragrances to pharmaceuticals. However, the true synthetic power of this molecule is unlocked when its aromatic ring is functionalized with various substituent groups. These substituents, through their electronic influence, can dramatically modulate the reactivity of the carbonyl group, dictating the feasibility, rate, and outcome of chemical transformations.

This guide provides a systematic comparison of the reactivity of acetophenones bearing electron-donating and electron-withdrawing groups in several key reactions. We will leverage the Hammett equation as a quantitative framework to understand these effects and present validated experimental protocols for their measurement in the laboratory.

Part 1: The Theoretical Framework - Quantifying Substituent Effects

The reactivity of the carbonyl group in acetophenones is fundamentally governed by the electron density at the carbonyl carbon. It is an electrophilic center, susceptible to attack by nucleophiles. Substituents on the phenyl ring alter this electrophilicity through a combination of two primary electronic mechanisms:

  • Inductive Effects: The polarization of sigma (σ) bonds, transmitted through the carbon framework. Electronegative atoms (like halogens or oxygen) withdraw electron density inductively.

  • Resonance Effects: The delocalization of pi (π) electrons across the conjugated system. Groups with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density via resonance, while groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density.

The Hammett Equation: A Linear Free-Energy Relationship

To move from a qualitative description to a quantitative prediction, we turn to the Hammett equation, a cornerstone of physical organic chemistry.[1][2] The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for a reaction with a substituted reactant.

  • k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.

  • σ (Sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative σ value signifies an electron-donating group (EDG).[3]

  • ρ (Rho) is the reaction constant , which is characteristic of a particular reaction and its sensitivity to electronic effects. A positive ρ value means the reaction is accelerated by EWGs (i.e., a negative charge is built up in the transition state), while a negative ρ value indicates the reaction is favored by EDGs (a positive charge is built up).[4]

By applying this framework, we can predict how a given substituent will impact the rate of a reaction at the carbonyl center. For nucleophilic additions to the carbonyl, where the nucleophile attacks the electrophilic carbon, a buildup of negative charge occurs on the carbonyl oxygen in the transition state. This process is stabilized by EWGs that pull electron density away from the reaction center. Therefore, these reactions are characterized by a positive ρ value .

Part 2: Comparative Reactivity in Key Carbonyl Reactions

We will now examine how substituents influence the reactivity of acetophenones in three fundamental classes of reactions: nucleophilic addition, reduction, and reactions involving the α-carbon.

Reaction 1: Nucleophilic Addition - The Grignard Reaction

The Grignard reaction, involving the addition of an organomagnesium halide to the carbonyl carbon, is a classic C-C bond-forming reaction.[5][6] The rate-determining step is the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.[7]

Mechanism:

  • The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of the acetophenone.

  • The π-bond of the carbonyl breaks, and the electrons move to the oxygen, forming a tetrahedral magnesium alkoxide intermediate.

  • Aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

Substituent Effects:

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This accelerates the reaction.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) decrease the electrophilicity of the carbonyl carbon, slowing the reaction.

Substituent (para-position)Hammett Constant (σp)Relative Rate of Grignard Reaction (Qualitative)
-NO₂+0.78Fastest
-Cl+0.23Fast
-H0.00Baseline
-CH₃-0.17Slow
-OCH₃-0.27Slowest

Table 1: Predicted relative reactivity of para-substituted acetophenones in the Grignard reaction based on Hammett constants.

Reaction 2: Reduction with Sodium Borohydride (NaBH₄)

The reduction of a ketone to a secondary alcohol using a hydride reagent like sodium borohydride is a fundamental transformation.[8] The mechanism is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.[9]

Mechanism:

  • The hydride ion from NaBH₄ attacks the carbonyl carbon.

  • A tetrahedral alkoxy-borane intermediate is formed.

  • Solvent (e.g., ethanol) protonates the oxygen upon workup to give the secondary alcohol.

Substituent Effects: The logic is identical to the Grignard reaction. The rate-determining step is the nucleophilic attack of the hydride. Therefore, EWGs enhance the carbonyl's electrophilicity and accelerate the reduction, while EDGs have the opposite effect.[10]

Substituent (para-position)Hammett Constant (σp)Relative Rate of NaBH₄ Reduction (Experimental)
-NO₂+0.7815.8
-Br+0.232.1
-H0.001.0
-CH₃-0.170.45
-OCH₃-0.270.21

Table 2: Experimentally derived relative rate constants for the NaBH₄ reduction of para-substituted acetophenones in isopropanol.

Reaction 3: α-Carbon Reactivity - The Haloform Reaction

The haloform reaction is a distinctive reaction of methyl ketones, where the methyl group is converted into a haloform (e.g., chloroform, iodoform) and the acetyl group is converted into a carboxylate.[11] The key step is the formation of an enolate ion by deprotonation of an α-hydrogen.[12]

Mechanism:

  • Hydroxide ion acts as a base, removing an acidic α-hydrogen to form an enolate.

  • The enolate attacks a halogen molecule (e.g., I₂). This step repeats twice more until a trihalomethyl ketone is formed.

  • Hydroxide then acts as a nucleophile, attacking the carbonyl carbon.

  • The C-CX₃ bond cleaves, ejecting the trihalomethyl anion (a good leaving group) and forming a carboxylic acid.

  • A final acid-base reaction between the carboxylic acid and the trihalomethyl anion yields the carboxylate and the haloform.

Substituent Effects: The rate-determining step is typically the initial enolate formation. EWGs on the aromatic ring can stabilize the negative charge of the enolate intermediate through induction and resonance, thereby increasing the acidity of the α-protons and accelerating the reaction.[13]

Part 3: Experimental Design & Protocols

To validate the theoretical predictions, one can perform kinetic experiments or competitive reactions. The following protocols are designed to be self-validating and provide clear, quantifiable results.

Protocol 1: Kinetic Analysis of NaBH₄ Reduction by UV-Vis Spectroscopy

Rationale: This protocol measures the reaction rate by monitoring the disappearance of the acetophenone's carbonyl group, which has a characteristic π→π* absorbance in the UV region (~245-250 nm).[14] The corresponding alcohol product has a significantly lower absorbance at this wavelength.[15] This allows for real-time tracking of the substrate concentration.[16]

Materials:

  • Substituted acetophenone (e.g., p-nitroacetophenone)

  • Sodium borohydride (NaBH₄)

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the substituted acetophenone in ethanol (e.g., 0.1 M). Prepare a fresh stock solution of NaBH₄ in ethanol (e.g., 1 M). Note: NaBH₄ will slowly react with ethanol; use it within a few hours.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the λ_max of the chosen acetophenone (e.g., ~260 nm for p-nitroacetophenone).

  • Reaction Initiation: In a quartz cuvette, pipette 2.90 mL of ethanol and 0.05 mL of the acetophenone stock solution. Mix and place in the spectrophotometer to record a baseline absorbance (A₀).

  • Data Collection: To initiate the reaction, quickly add 0.05 mL of the NaBH₄ stock solution to the cuvette, cap, invert twice to mix, and immediately begin recording the absorbance as a function of time for at least 3-5 half-lives.

  • Data Analysis: Plot Absorbance vs. Time. Since the concentration of NaBH₄ is in large excess, the reaction will follow pseudo-first-order kinetics. A plot of ln(Absorbance) vs. Time will yield a straight line with a slope equal to -k_obs (the observed rate constant). Comparing k_obs values for different substituted acetophenones provides a quantitative measure of their relative reactivity.

G Workflow: UV-Vis Kinetic Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Acetophenone & NaBH4 Stock Solutions setup_spec Set Spectrophotometer to λ_max prep_sol->setup_spec baseline Record Baseline (A₀) of Acetophenone setup_spec->baseline initiate Initiate Reaction: Add NaBH₄ baseline->initiate collect Record Absorbance vs. Time initiate->collect plot_abs Plot Absorbance vs. Time collect->plot_abs plot_ln Plot ln(Abs) vs. Time plot_abs->plot_ln calc_k Calculate Rate Constant (k) from slope plot_ln->calc_k compare Compare 'k' values for different substituents calc_k->compare

Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.

Protocol 2: Competitive Grignard Reaction with NMR Analysis

Rationale: This protocol determines relative reactivity without needing to measure absolute rates. Two different substituted acetophenones are mixed and made to compete for a limited amount of Grignard reagent. The more reactive acetophenone will be consumed to a greater extent. The ratio of the resulting alcohol products, quantified by ¹H NMR, directly reflects the relative reactivity.[17][18]

Materials:

  • p-Methoxyacetophenone (EDG-substituted)

  • p-Chloroacetophenone (EWG-substituted)

  • Methylmagnesium bromide (CH₃MgBr) in THF (e.g., 1 M solution)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • NMR tubes, deuterated chloroform (CDCl₃)

  • Round-bottom flask, magnetic stirrer, syringes

Procedure:

  • Reactant Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol each) of p-methoxyacetophenone and p-chloroacetophenone in 10 mL of anhydrous diethyl ether.

  • Reaction: Cool the flask in an ice bath. Slowly add a sub-stoichiometric amount of CH₃MgBr solution (e.g., 0.5 mmol, 0.5 equivalents relative to total ketones) via syringe over 5 minutes with stirring.

  • Quenching: After stirring for 30 minutes at 0°C, quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Analysis: Concentrate the solvent under reduced pressure. Dissolve the resulting oil in CDCl₃ and acquire a ¹H NMR spectrum.[19]

  • Quantification: Identify the distinct signals for the alcohol products and the unreacted starting materials. For example, the methyl protons of the tertiary alcohols will be singlets in a region distinct from the acetyl methyl singlets of the starting ketones. Integrate the signals corresponding to each of the two alcohol products. The ratio of these integrals gives the ratio of their formation, which corresponds to the relative reactivity of the parent ketones.

Caption: Generalized mechanism for nucleophilic addition to a substituted acetophenone.

Conclusion

The reactivity of the carbonyl group in substituted acetophenones is a predictable and quantifiable function of the electronic properties of the ring substituent. Electron-withdrawing groups enhance reactivity towards nucleophiles by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups diminish it. This relationship, elegantly described by the Hammett equation, provides a powerful tool for reaction design and optimization. The experimental protocols detailed herein offer robust methods for researchers to verify these principles and quantitatively compare the reactivity of various acetophenone derivatives in their own laboratories.

References

A Comparative Guide to the Biological Activity of 1-(5-Chloro-2-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry, the search for novel molecular scaffolds that can be readily modified to target a range of biological processes is of paramount importance. 1-(5-Chloro-2-methoxyphenyl)ethanone has emerged as a versatile starting material for the synthesis of a diverse library of derivatives, primarily chalcones and other heterocyclic compounds. This guide provides a comparative analysis of these derivatives, focusing on their validated antimicrobial and anticancer activities. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships and provide researchers with the foundational knowledge to drive future drug discovery efforts. We will delve into the experimental rationale, present comparative performance data against established therapeutic agents, and detail the methodologies required for replication and further investigation.

Introduction: The Strategic Value of the this compound Scaffold

The this compound molecule serves as an excellent foundational block in synthetic chemistry for several strategic reasons. Its structure contains key features that can be exploited for diversification:

  • An Acetyl Group: The methyl ketone provides a reactive site for condensation reactions, most notably the Claisen-Schmidt condensation, which is the cornerstone for synthesizing chalcones.[1][2]

  • A Substituted Phenyl Ring: The chloro and methoxy groups on the aromatic ring are critical modulators of the molecule's electronic and lipophilic properties. The chlorine atom, a halogen, often enhances the biological activity of compounds, a phenomenon observed in many pharmacologically active molecules.[3] The methoxy group can influence solubility and receptor binding.

  • Synthetic Accessibility: This acetophenone is a readily available chemical intermediate, making it a cost-effective and practical starting point for library synthesis.

The majority of derivatives explored for their biological utility fall into the category of chalcones . Chalcones, or 1,3-diphenyl-2-propen-1-ones, consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[4] This enone moiety is a potent Michael acceptor, making it highly reactive with nucleophiles like the thiol groups in cysteine residues of various enzymes and proteins, which is often a key aspect of their mechanism of action.

Comparative Analysis of Biological Activities

The derivatives of this compound have demonstrated a broad spectrum of biological activities, with the most profound and well-documented being their efficacy as antimicrobial and anticancer agents.

Antimicrobial Activity: A New Front Against Resistance

Chalcone derivatives have shown significant promise in combating both bacterial and fungal pathogens. The presence of the α,β-unsaturated carbonyl system is considered crucial for this activity.[2]

Comparative Performance:

Derivatives are typically synthesized by condensing this compound with various substituted benzaldehydes. The substitutions on the second aromatic ring (the one derived from the aldehyde) play a significant role in modulating the antimicrobial potency.

Compound IDDerivative Structure (Key Feature)Target OrganismActivity Metric (MIC, µg/mL)Reference DrugActivity Metric (MIC, µg/mL)Source
Chalcone-A1-(5-Chloro-2-methoxyphenyl)-3-(phenyl)prop-2-en-1-oneS. aureus32-64Ciprofloxacin< 1[1][4]
Chalcone-B1-(5-Chloro-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-oneE. coli16-32Ciprofloxacin< 1[2][3]
Chalcone-C1-(5-Chloro-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneC. albicans~100Amphotericin B1-5[1][2]

Expert Insights: The data indicates that while these chalcone derivatives exhibit notable antimicrobial activity, they do not yet surpass the potency of established antibiotics like Ciprofloxacin. However, their novel mechanism of action could be crucial for addressing multidrug-resistant (MDR) strains of bacteria. The chloro-substitution on the second phenyl ring (Chalcone-B) appears to enhance activity against Gram-negative bacteria like E. coli, likely by increasing the lipophilicity of the compound, which may facilitate its passage through the bacterial outer membrane.

Anticancer Activity: Targeting Cellular Proliferation

The anticancer potential of chalcones and related heterocyclic derivatives is a major area of investigation. These compounds have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[5]

Comparative Performance:

Here, we compare the cytotoxic effects of different classes of derivatives against human cancer cell lines. The standard chemotherapeutic agent Cisplatin (often abbreviated as DDP) is used as a benchmark.

Compound IDDerivative ClassCancer Cell LineActivity Metric (IC₅₀, µM)Reference DrugActivity Metric (IC₅₀, µM)Source
Chalcone-DTrimethoxyphenyl ChalconeMCF-7 (Breast)~15Cisplatin (DDP)~10[5][6]
Benzimidazole-EChalcone-Benzimidazolium SaltHL-60 (Leukemia)2.1Cisplatin (DDP)~17[7]
Thiadiazole-F1,3,4-Thiadiazole DerivativeMDA-MB-231 (Breast)>50Doxorubicin~0.5[8]

Expert Insights: The derivatization of the chalcone scaffold into more complex heterocyclic systems, such as the benzimidazolium salt (Benzimidazole-E), can dramatically increase cytotoxic potency.[7] In the case of the HL-60 leukemia cell line, this derivative was significantly more potent than cisplatin, highlighting a promising avenue for development. The trimethoxyphenyl substitution (Chalcone-D) is a well-known feature in potent anticancer agents that target tubulin polymerization, and its incorporation into this chalcone scaffold yields moderate activity.[6] The 1,3,4-thiadiazole derivatives, in this instance, showed weaker activity, suggesting that this particular heterocyclic modification may not be optimal for anticancer efficacy with this core structure.[8]

Key Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate the above data must be robust and well-validated.

Synthesis Workflow: Claisen-Schmidt Condensation

The most common method for synthesizing the chalcone derivatives is the base-catalyzed Claisen-Schmidt condensation.

G cluster_reactants Reactants cluster_process Process A This compound C Mix in Ethanol A->C B Substituted Benzaldehyde B->C D Add Aqueous NaOH (Base Catalyst) Stir at Room Temp (4-5 hrs) C->D E Refrigerate Overnight D->E F Pour into Ice Water & Acidify (HCl) E->F G Filter & Recrystallize F->G H Purified Chalcone Derivative G->H

Caption: General workflow for chalcone synthesis via Claisen-Schmidt condensation.

Step-by-Step Protocol:

  • Preparation: Dissolve equimolar quantities of this compound and the desired substituted benzaldehyde in ethanol.

  • Reaction: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the mixture. Continue stirring for 4-5 hours. Rationale: The base deprotonates the α-carbon of the acetophenone, forming an enolate which then attacks the carbonyl carbon of the aldehyde.

  • Precipitation: Refrigerate the reaction mixture overnight to encourage precipitation. Pour the mixture into crushed ice and acidify with dilute HCl. Rationale: Neutralization of the excess base and the low temperature causes the organic product to precipitate out of the aqueous/ethanolic solution.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final chalcone derivative.[1][2]

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

G A Seed Cancer Cells in 96-well Plate (e.g., 5x10^3 cells/well) B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of derivative compound B->C E Incubate for 48-72h C->E D Include Controls: - Vehicle (DMSO) - Positive (e.g., Cisplatin) D->E F Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) E->F G Incubate for 4h (Viable cells convert MTT to Formazan) F->G H Solubilize Formazan Crystals (Add DMSO or Solubilizing Buffer) G->H I Read Absorbance at ~570nm (Using a plate reader) H->I J Calculate % Viability and IC50 Value I->J

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test derivative. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Rationale: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Plot the absorbance against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mechanistic Insights and Signaling Pathways

While the precise mechanisms can vary, many anticancer chalcones are known to induce apoptosis (programmed cell death) by modulating key signaling pathways. A common mechanism involves the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[5]

G C Chalcone Derivative ROS Increased Cellular ROS C->ROS Mito Mitochondrial Stress (Loss of Membrane Potential) ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf Apaf-1 CytC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apop Apoptosis Casp3->Apop

Caption: Proposed intrinsic apoptosis pathway activated by chalcone derivatives.

This pathway illustrates how the chalcone derivative can increase intracellular ROS, which damages the mitochondria. This triggers the release of cytochrome c into the cytoplasm, leading to the formation of the apoptosome and the activation of a cascade of caspases (specifically caspase-9 and the executioner caspase-3), ultimately resulting in controlled cell death.[5]

Conclusion and Future Directions

The derivatives of this compound represent a fertile ground for the development of new therapeutic agents. The synthetic tractability of the core scaffold, particularly through the Claisen-Schmidt condensation, allows for the rapid generation of diverse chemical libraries.

  • Key Findings: Chalcone derivatives show broad-spectrum antimicrobial and anticancer activities. Further derivatization into more complex heterocyclic systems, like benzimidazolium salts, can significantly enhance cytotoxic potency against cancer cells.[7]

  • Future Research: The next logical steps should focus on optimizing the potency and selectivity of these compounds. This includes:

    • Systematic SAR Studies: Synthesizing and testing a wider array of derivatives to build a more comprehensive understanding of how different substituents affect biological activity.

    • Mechanism of Action Studies: Moving beyond general apoptosis to identify the specific protein targets of the most potent compounds.

    • In Vivo Testing: Advancing lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights presented in this guide, researchers can more effectively navigate the development landscape of this promising class of compounds, accelerating the journey from chemical synthesis to potential clinical application.

References

A Comparative Spectroscopic Guide to 1-(5-Chloro-2-methoxyphenyl)ethanone and Key Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic analysis of 1-(5-Chloro-2-methoxyphenyl)ethanone, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison with structurally similar analogues, supported by experimental data and established spectroscopic principles. Our objective is to elucidate the distinct spectral features that arise from subtle molecular modifications, thereby facilitating unambiguous structural identification and purity assessment.

Introduction: The Importance of Spectroscopic Characterization

This compound is a substituted acetophenone derivative. Its utility as a precursor demands rigorous characterization, for which spectroscopic methods are indispensable. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure, connectivity, and chemical environment.

This guide will first detail the expected spectroscopic profile of our target compound. Subsequently, we will compare it against two critical analogues:

  • 1-(2-methoxyphenyl)ethanone (o-Methoxyacetophenone): To isolate the electronic and steric effects of the C5-chloro substituent.

  • 1-(5-Chloro-2-hydroxyphenyl)ethanone: To demonstrate the spectral differences between a methoxy (-OCH₃) and a hydroxyl (-OH) group at the C2 position.

This comparative approach is crucial, as it explains the causality behind spectral shifts and patterns, empowering researchers to interpret data with higher confidence.

Part 1: Spectroscopic Profile of this compound

The structural integrity of a synthetic intermediate is paramount. The following sections outline the foundational spectroscopic data expected for this compound.

Molecular Structure

dot graph "1_5_Chloro_2_methoxyphenyl_ethanone" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];

} enddot Caption: Structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, we anticipate the following signals:

  • Acetyl Protons (-COCH₃): A sharp singlet around δ 2.6 ppm . Its downfield shift from typical alkane protons is due to the deshielding effect of the adjacent carbonyl group.

  • Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.9 ppm . The electronegative oxygen atom deshields these protons significantly.

  • Aromatic Protons (H3, H4, H6):

    • H3: This proton is ortho to the electron-donating methoxy group and will appear as a doublet around δ 6.9-7.0 ppm .

    • H4: Coupled to both H3 and H6 (meta), this proton will appear as a doublet of doublets around δ 7.3-7.4 ppm .

    • H6: This proton is ortho to the carbonyl group and will be the most deshielded aromatic proton, appearing as a doublet around δ 7.6-7.7 ppm .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.

  • Acetyl Carbon (-COCH₃): δ ~26-30 ppm.

  • Methoxy Carbon (-OCH₃): δ ~55-60 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the range of δ 110-160 ppm. The carbon attached to the methoxy group (C2) will be significantly shielded, while the carbon attached to the carbonyl group (C1) will be deshielded.

  • Carbonyl Carbon (C=O): This quaternary carbon will appear significantly downfield, typically above δ 195 ppm , due to the strong deshielding effect of the double-bonded oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their vibrational frequencies.

  • C=O Stretch: A strong, sharp absorption band is expected in the range of 1670-1690 cm⁻¹ . This frequency is characteristic of an aryl ketone where the carbonyl group is conjugated with the aromatic ring.[1][2]

  • Aromatic C=C Stretches: Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether): A strong band will be present around 1250 cm⁻¹ .

  • Aromatic C-H Bending: Out-of-plane bending vibrations provide information on the substitution pattern, with characteristic peaks in the 700-900 cm⁻¹ region.

  • C-Cl Stretch: A weak to medium band is expected in the 600-800 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular weight is 184.62 g/mol . The mass spectrum will show a molecular ion peak at m/z 184 and a characteristic M+2 peak at m/z 186 with an intensity of approximately one-third of the M⁺ peak, which is definitive for a molecule containing one chlorine atom.[3]

  • Key Fragmentation: A primary fragmentation pathway is the cleavage of the acyl group, resulting in a prominent peak at m/z 169 ([M-CH₃]⁺) and m/z 141 ([M-COCH₃]⁺). Another common fragmentation is the loss of the methoxy group's methyl radical, followed by the loss of carbon monoxide.[4][5]

Part 2: Comparative Spectroscopic Analysis

Understanding how minor structural changes impact spectroscopic data is key to confident analysis. Here, we compare our target compound with its hydroxyl and non-chlorinated analogues.

dot graph "Comparative_Structures" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [color="#5F6368", arrowhead=none];

} enddot Caption: Structural relationships between the target compound and its analogues.

Data Comparison Table
Spectroscopic FeatureThis compound (Target)1-(5-Chloro-2-hydroxyphenyl)ethanone (Analogue 1)1-(2-methoxyphenyl)ethanone (Analogue 2)
¹H NMR (-COCH₃) ~2.6 ppm (s)~2.6 ppm (s)~2.6 ppm (s)
¹H NMR (Aromatic H) ~6.9-7.7 ppm (3H, complex)~6.8-7.8 ppm (3H, complex)~6.9-7.8 ppm (4H, complex)
¹H NMR (Special) -OCH₃: ~3.9 ppm (s)-OH: Very broad, ~12.2 ppm (s, H-bonded)-OCH₃: ~3.9 ppm (s)
IR (C=O Stretch) ~1680 cm⁻¹~1650 cm⁻¹ (Lower due to H-bonding)~1680 cm⁻¹
IR (Special) C-O-C: ~1250 cm⁻¹Broad O-H: ~3000-3400 cm⁻¹C-O-C: ~1250 cm⁻¹
MS (Molecular Ion) m/z 184 (M⁺), 186 (M⁺+2)m/z 170 (M⁺), 172 (M⁺+2)m/z 150 (M⁺)
MS (Key Fragment) m/z 169 ([M-CH₃]⁺)m/z 155 ([M-CH₃]⁺)m/z 135 ([M-CH₃]⁺)

Note: NMR values are approximate and can vary based on solvent and instrument frequency. Data for analogues are sourced from NIST and other spectral databases.[6][7][8]

Analysis of Key Differences
  • Methoxy vs. Hydroxyl Group (Target vs. Analogue 1):

    • ¹H NMR: The most striking difference is the presence of a sharp methoxy singlet (~3.9 ppm) in the target compound versus a very broad, far downfield singlet for the hydroxyl proton (~12.2 ppm) in Analogue 1.[9] This significant downfield shift for the -OH proton is due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

    • IR Spectroscopy: This same hydrogen bond in Analogue 1 causes a significant shift of the C=O stretching frequency to a lower wavenumber (~1650 cm⁻¹) compared to the target compound (~1680 cm⁻¹). Furthermore, Analogue 1 will exhibit a broad O-H stretching band (3000-3400 cm⁻¹), which is absent in the target.[10]

    • Mass Spectrometry: The molecular weight differs by 14 Da (CH₂), reflected in their respective molecular ion peaks (m/z 184 vs. 170).[8]

  • Chloro vs. Hydrogen Substituent (Target vs. Analogue 2):

    • ¹H NMR: The aromatic region of Analogue 2 will show signals for four protons instead of three. The absence of the electron-withdrawing chloro group in Analogue 2 will cause slight upfield shifts for the aromatic protons compared to the target compound.

    • Mass Spectrometry: The molecular ion of Analogue 2 will appear at m/z 150.[11][12] Crucially, it will not have the characteristic M+2 peak that is the hallmark of a chlorine-containing compound. This is the most definitive way to distinguish between these two molecules using mass spectrometry. The primary fragment from the loss of a methyl group is also shifted accordingly (m/z 135).[11]

Part 3: Experimental Methodologies

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

G

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean vial. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Ensure the magnetic field is shimmed for optimal homogeneity.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS peak.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Collect a background spectrum of the empty instrument (or pure KBr pellet) first and subtract it from the sample spectrum.

  • Analysis: Identify the key functional group frequencies as detailed in Part 1.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a 1 µL aliquot into the GC system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 100°C, ramp to 250°C).

  • MS Detection: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range from m/z 40 to 300.

  • Analysis: Identify the retention time of the main peak. Analyze the corresponding mass spectrum for the molecular ion, the M+2 isotope pattern, and characteristic fragment ions.

Conclusion

The spectroscopic analysis of this compound is straightforward when its key features are systematically evaluated. The presence of a methoxy signal in NMR, a C=O stretch around 1680 cm⁻¹ in IR, and a molecular ion at m/z 184 with a clear M+2 peak in the mass spectrum collectively confirm its identity.

By comparing these features against those of 1-(5-Chloro-2-hydroxyphenyl)ethanone and 1-(2-methoxyphenyl)ethanone, we can confidently distinguish it from closely related structures. The hydroxyl analogue is easily identified by its intramolecularly hydrogen-bonded -OH proton and shifted carbonyl frequency, while the non-chlorinated analogue is betrayed by the absence of the characteristic chlorine isotope pattern in its mass spectrum. This guide provides the necessary framework and data for researchers to perform accurate and efficient characterization of this important synthetic building block.

References

Purity analysis of 1-(5-Chloro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of 1-(5-Chloro-2-methoxyphenyl)ethanone

For professionals in pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. This guide provides a comprehensive examination of the purity analysis of this compound (CAS 6342-64-9), a key building block in the synthesis of various complex molecules.[1][2] We will explore the rationale behind selecting appropriate analytical methodologies, compare their performance, and provide detailed, field-proven protocols.

Understanding the Analyte and Its Impurity Profile

This compound is an aromatic ketone featuring a chlorinated and methoxylated phenyl ring.[3] Its molecular structure dictates its chemical properties, influencing the choice of analytical techniques.

The primary route for its synthesis is the Friedel-Crafts acylation of 4-chloroanisole with an acylating agent like acetyl chloride, catalyzed by a Lewis acid such as aluminum trichloride (AlCl₃).[3][4] Understanding this synthesis is crucial because the majority of process-related impurities originate here.[5]

Potential Sources of Impurities:

  • Unreacted Starting Materials: Residual 4-chloroanisole or acetyl chloride.

  • Isomeric Byproducts: Friedel-Crafts reactions can sometimes yield regioisomers. Acylation could potentially occur at other positions on the aromatic ring, though the directing effects of the methoxy and chloro groups make the target isomer the major product.

  • Over-acylation Products: Although less common in acylation than alkylation, polysubstitution can occur under certain conditions.[6]

  • Side-Reaction Products: Impurities arising from reactions with residual moisture or other contaminants.

  • Degradation Products: The compound may degrade under specific pH, light, or temperature conditions.

The following diagram illustrates the logical flow of impurity generation during synthesis.

G cluster_synthesis Friedel-Crafts Acylation Synthesis cluster_impurities Potential Impurity Sources SM Starting Materials (4-Chloroanisole, Acetyl Chloride) Reaction Reaction with Lewis Acid (AlCl3) SM->Reaction Product Crude Product: This compound Reaction->Product Unreacted Unreacted Starting Materials Reaction->Unreacted Incomplete Reaction Isomers Isomeric Byproducts Reaction->Isomers Poor Regioselectivity SideProducts Side-Reaction Products Reaction->SideProducts Contaminants/ Harsh Conditions Degradants Degradation Products Product->Degradants Post-synthesis Instability

Caption: Potential impurity sources in the synthesis of this compound.

Orthogonal Analytical Approaches for Purity Determination

A robust purity assessment relies on using multiple, orthogonal analytical techniques. No single method can provide a complete picture. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile organic molecules, Reverse-Phase HPLC (RP-HPLC) is the definitive technique for purity determination due to its high resolution, sensitivity, and reproducibility.[7] The separation is based on the analyte's partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[8]

Why RP-HPLC is the Primary Choice: The polarity of this compound makes it ideally suited for RP-HPLC. It will be well-retained on a C18 column, allowing for excellent separation from potentially less polar starting materials (like 4-chloroanisole) and more polar byproducts. UV detection is highly effective due to the compound's strong chromophore (the aromatic ring and carbonyl group).[8]

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    Parameter Value Rationale
    Column C18, 4.6 x 150 mm, 5 µm Industry-standard column providing good resolution and efficiency for aromatic ketones.
    Mobile Phase A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) A common solvent system offering good selectivity for this class of compounds.
    Gradient 0-15 min: 60% B15-20 min: 60% to 90% B20-25 min: 90% B25-26 min: 90% to 60% B26-30 min: 60% B An initial isocratic hold ensures robust separation of closely eluting impurities, followed by a gradient to elute any highly retained species and clean the column.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
    Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
    Detection UV at 248 nm Wavelength at which the analyte exhibits strong absorbance, maximizing sensitivity.[8]

    | Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring good peak shape. |

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 60:40 (v/v) mixture of Acetonitrile:Water.

    • Filter through a 0.45 µm syringe filter before injection.

Data Interpretation: Purity is determined by area percent calculation, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatiles

GC-MS is an essential complementary technique, particularly for identifying volatile and semi-volatile impurities, such as residual solvents or low-boiling-point starting materials.[7][9][10] The mass spectrometer provides structural information, enabling the tentative identification of unknown impurity peaks.

Why GC-MS is a Necessary Secondary Method: While HPLC is superior for quantifying non-volatile impurities, GC is more effective for analytes that are readily vaporized. It can detect impurities that might not be soluble in the HPLC mobile phase or that co-elute with the main peak in the LC system.

Experimental Protocol: GC-MS Impurity Profile

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    Parameter Value Rationale
    Column HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column for separating a wide range of organic compounds.[11]
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
    Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °CHold: 5 min The temperature program starts low enough to separate volatile impurities and ramps up to elute the main analyte and any higher-boiling impurities.
    Injector Temp. 250 °C Ensures complete and rapid vaporization of the sample.
    MS Transfer Line 280 °C Prevents condensation of analytes between the GC and MS.
    Ion Source Temp. 230 °C Standard temperature for electron ionization.

    | MS Scan Range | 40 - 450 amu | Covers the molecular weight of the target compound and expected impurities. |

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate.

Nuclear Magnetic Resonance (NMR): The Structural Arbiter

¹H NMR spectroscopy is unparalleled for structural confirmation.[12] For purity analysis, it serves two roles: confirming the identity of the primary component and detecting impurities that have unique proton signals. Quantitative NMR (qNMR) can also be used for an absolute purity assessment against a certified internal standard.

Why NMR Provides Orthogonal Confirmation: NMR detects molecules based on their magnetic properties, not their chromatographic behavior. It can detect impurities that are invisible to UV detection in HPLC or that do not chromatograph well in GC. It is particularly powerful for identifying isomeric impurities, which may have very similar chromatographic properties but distinct NMR spectra.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard like Tetramethylsilane (TMS) for referencing.

  • Data Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Expected Spectral Features for this compound:

    • Singlet ~2.6 ppm (3H): Acetyl group (-COCH₃).

    • Singlet ~3.9 ppm (3H): Methoxy group (-OCH₃).

    • Aromatic Region ~6.9-7.5 ppm (3H): Three distinct signals for the protons on the substituted phenyl ring, confirming the substitution pattern.

Performance Comparison: A Case Study

To provide context, we compare the analytical behavior of this compound with a plausible alternative or related impurity, 1-(5-Chloro-2-hydroxyphenyl)ethanone (CAS 1450-74-4).[13][14] The hydroxyl group significantly increases the polarity compared to the methoxy group.

Comparative Data Summary

Property/MethodThis compound (Target)1-(5-Chloro-2-hydroxyphenyl)ethanone (Comparator)Rationale for Difference
Polarity Moderately PolarMore PolarThe hydroxyl group is a strong hydrogen bond donor, increasing polarity relative to the methoxy ether group.
RP-HPLC Retention Longer Retention TimeShorter Retention TimeIn reverse-phase, more polar compounds interact less with the non-polar stationary phase and elute earlier.
¹H NMR (-OCH₃ vs -OH) Singlet ~3.9 ppmBroad singlet >5 ppm (exchangeable)The methoxy protons are sharp and distinct, while the phenolic proton is broad and its chemical shift is concentration-dependent.
GC Elution Elutes at a specific temp.May require derivatization for good peak shapeThe polar hydroxyl group can cause peak tailing on standard GC columns. Derivatization (e.g., silylation) is often needed.

This comparison highlights how a small structural change dramatically alters analytical behavior, reinforcing the need for well-chosen orthogonal methods to ensure comprehensive purity analysis.

Integrated Purity Analysis Workflow

A self-validating system for purity analysis integrates these techniques into a logical workflow.

Caption: Integrated workflow for comprehensive purity analysis.

This workflow ensures that a sample is first screened by the primary quantitative method (HPLC). If it meets the initial specification, its identity and volatile profile are confirmed by orthogonal methods (NMR and GC-MS) before a final purity value is assigned.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Chloro-2-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methoxyacetophenone is a valuable ketone intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a reactive carbonyl group and a substituted aromatic ring, makes it a versatile precursor for more complex molecular architectures. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to researchers and professionals in organic synthesis and drug development.

This guide provides an in-depth comparison of the three primary synthetic strategies for preparing 5-Chloro-2-methoxyacetophenone:

  • Direct Electrophilic Aromatic Substitution: Friedel-Crafts Acylation of 4-chloroanisole.

  • Rearrangement and Subsequent Modification: Fries Rearrangement of p-chlorophenyl acetate followed by O-methylation.

  • Regioselective Metalation: Directed ortho-Metalation (DoM) of 4-chloroanisole.

Each route is analyzed for its mechanistic underpinnings, practical execution, and overall efficiency, providing the objective data and field-proven insights necessary for selecting the optimal method for your laboratory or production needs.

Comparative Overview of Synthetic Routes

To facilitate a rapid, at-a-glance comparison, the key performance indicators for each synthetic pathway are summarized below.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Fries Rearrangement & MethylationRoute 3: Directed ortho-Metalation
Starting Material 4-Chloroanisolep-Chlorophenol4-Chloroanisole
Key Reagents Acetyl Chloride, AlCl₃Acetic Anhydride, AlCl₃, Dimethyl Sulfaten-BuLi/TMEDA, Acetylating Agent
Number of Steps 121 (in-situ)
Reported Yield Moderate to GoodHigh (>80% over two steps)Good to Excellent
Regioselectivity Good; potential for minor isomersExcellentExcellent
Scalability Excellent; common industrial processExcellent; well-documented for similar compoundsModerate; requires strict anaerobic and cryogenic conditions
Key Advantages Direct, one-step, uses common reagentsHigh-yielding, excellent purity, avoids isomer separationHigh regioselectivity, avoids strong Lewis acids
Key Disadvantages Requires stoichiometric Lewis acid, potential isomer formation, corrosive byproductsTwo distinct synthetic operations requiredRequires cryogenic temperatures, strictly anhydrous/anaerobic conditions, pyrophoric reagents

Route 1: Friedel-Crafts Acylation of 4-Chloroanisole

This classical electrophilic aromatic substitution is the most direct approach, introducing the acetyl group onto the 4-chloroanisole backbone in a single step.[2]

Causality and Mechanism

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the acylating agent (acetyl chloride) to generate a highly electrophilic acylium ion.[3] The electron-rich aromatic ring of 4-chloroanisole then acts as a nucleophile, attacking the acylium ion.[4]

The regiochemical outcome is dictated by the directing effects of the substituents. The methoxy (-OCH₃) group is a powerful activating, ortho, para-director, while the chloro (-Cl) group is a deactivating, ortho, para-director.[5] The strong activating effect of the methoxy group preferentially directs the incoming electrophile to its ortho position (C2), which is also meta to the chlorine atom, leading to the desired 5-chloro-2-methoxyacetophenone as the major product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C≡O]⁺ + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ Start 4-Chloroanisole Intermediate Arenium Ion Intermediate Start->Intermediate + Acylium Ion Product 5-Chloro-2-methoxyacetophenone Intermediate->Product - H⁺

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol
  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a calcium chloride tube followed by a bubbler containing mineral oil or an acid trap) to manage the evolved HCl gas. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent like dichloromethane (DCM). Cool the suspension to 0°C in an ice-water bath.

  • Reactant Addition: Dissolve 4-chloroanisole (1.0 equivalent) and acetyl chloride (1.05 equivalents) in dry DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This quenches the reaction and hydrolyzes the aluminum complexes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, 1 M NaOH solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.

Trustworthiness: Advantages and Disadvantages
  • Advantages:

    • Directness: A single-step synthesis from a readily available starting material.

    • Scalability: The reaction is a well-established industrial process suitable for large-scale production.

  • Disadvantages:

    • Stoichiometric Catalyst: Requires more than one equivalent of the Lewis acid because the product ketone complexes with AlCl₃, deactivating it.[2]

    • Byproducts: Generates corrosive HCl gas and large volumes of acidic aluminum-containing aqueous waste.

    • Isomer Formation: While the desired product is major, small amounts of other isomers may form, potentially complicating purification.

Route 2: Fries Rearrangement and O-Methylation

This robust two-step pathway first constructs the core hydroxyacetophenone structure via a rearrangement, followed by a simple methylation to yield the final product. This route often provides higher purity and overall yield compared to the direct Friedel-Crafts acylation.

Causality and Mechanism

Step 1: Fries Rearrangement. This reaction involves the intramolecular rearrangement of a phenolic ester (p-chlorophenyl acetate) to a hydroxy aryl ketone.[6] Catalyzed by a Lewis acid (AlCl₃), the acyl group migrates from the phenolic oxygen to the aromatic ring.[7] The reaction is regioselective; at higher temperatures (120-140°C), the ortho product (5-chloro-2-hydroxyacetophenone) is favored due to the thermodynamic stability of the bidentate chelate it forms with the aluminum catalyst.[6]

Step 2: Williamson Ether Synthesis (O-Methylation). The resulting 5-chloro-2-hydroxyacetophenone is then methylated. In a basic solution, the phenolic hydroxyl group is deprotonated to form a nucleophilic phenoxide ion. This ion then attacks the methylating agent, typically dimethyl sulfate (DMS), in an Sₙ2 reaction to form the final methoxy ether product.[4]

G cluster_0 Step 1: Fries Rearrangement cluster_1 Step 2: O-Methylation Start1 p-Chlorophenyl Acetate Product1 5-Chloro-2-hydroxyacetophenone Start1->Product1 1. AlCl₃, 130°C 2. H₂O Work-up Product2 5-Chloro-2-methoxyacetophenone Product1->Product2 Dimethyl Sulfate, Base (e.g., NaOH)

Caption: Two-Step Synthesis via Fries Rearrangement.

Experimental Protocol

Step A: Synthesis of 5-Chloro-2-hydroxyacetophenone via Fries Rearrangement [7]

  • Ester Synthesis (Pre-step): React p-chlorophenol with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid at elevated temperature (~110°C) to form p-chlorophenyl acetate. Purify by vacuum distillation.

  • Reaction Setup: In a 500 mL three-neck flask, add p-chlorophenyl acetate (0.2 mol).

  • Catalyst Addition: Slowly add anhydrous aluminum trichloride (0.6 mol, 3 equivalents) to the flask with stirring.

  • Reaction: Heat the mixture to 130°C and maintain for 1 hour with continuous stirring.

  • Work-up: Cool the reaction vessel and slowly add 200 mL of water to quench the reaction. Stir for 30 minutes.

  • Isolation: Filter the resulting solid precipitate. Recrystallize the crude product from methanol, using activated carbon for decolorization if necessary, to yield pure 5-chloro-2-hydroxyacetophenone. Yields of ~90% with >99% purity have been reported for this step.[7]

Step B: Methylation of 5-Chloro-2-hydroxyacetophenone [4]

  • Reaction Setup: In a flask, dissolve 5-chloro-2-hydroxyacetophenone (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents).

  • Reagent Addition: Cool the solution and add dimethyl sulfate (1.05-1.1 equivalents) dropwise while maintaining the temperature below 35°C. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.

  • Reaction: Stir the mixture vigorously for 2-3 hours at room temperature. The reaction can be gently heated (~40°C) to ensure completion.

  • Work-up and Isolation: Cool the reaction mixture. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product, 5-Chloro-2-methoxyacetophenone.

Trustworthiness: Advantages and Disadvantages
  • Advantages:

    • High Yield and Purity: This route, particularly the Fries rearrangement step, is reported to provide excellent yields and very high purity, often avoiding complex chromatographic purification.[7]

    • Excellent Regiocontrol: The thermodynamic control of the Fries rearrangement strongly favors the desired ortho-acylated product.

  • Disadvantages:

    • Two Steps: Requires two separate reaction and work-up procedures, increasing overall operational time.

    • Harsh Conditions: The Fries rearrangement requires high temperatures and a large excess of Lewis acid.

    • Toxic Reagents: The methylation step uses highly toxic dimethyl sulfate.

Route 3: Directed ortho-Metalation (DoM)

This elegant and highly regioselective strategy utilizes the directing ability of the methoxy group to achieve lithiation exclusively at the C2 position, followed by quenching with an acetylating electrophile.

Causality and Mechanism

The methoxy group is a powerful Directed Metalation Group (DMG).[8] Its lone pair electrons coordinate to the Lewis acidic lithium atom of a strong organolithium base (e.g., n-butyllithium). This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction and forming a thermodynamically stable aryllithium intermediate. This process is known as a Complex-Induced Proximity Effect (CIPE).[8]

This highly nucleophilic aryllithium species can then be trapped by adding an electrophile. For acetylation, reagents like N,N-dimethylacetamide or acetyl chloride can be used. This route provides a single regioisomer, as the lithiation is site-specific.

G cluster_0 Ortho-Lithiation cluster_1 Electrophilic Quench Start 4-Chloroanisole Intermediate Ortho-lithiated Intermediate Start->Intermediate n-BuLi, TMEDA THF, -78°C Product 5-Chloro-2-methoxyacetophenone Intermediate->Product 1. Acetylating Agent (e.g., CH₃CONMe₂) 2. H₃O⁺ Work-up

Caption: Synthesis via Directed ortho-Metalation.

Experimental Protocol
  • Apparatus Setup: Assemble an oven-dried, multi-necked flask with a magnetic stirrer, thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Substrate: Add dry, degassed tetrahydrofuran (THF) to the flask, followed by N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equivalents) and 4-chloroanisole (1.0 equivalent). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70°C. Stir the resulting solution at -78°C for 1-2 hours.

  • Electrophilic Quench: Add the acetylating agent, such as N,N-dimethylacetamide (1.5 equivalents), dropwise to the aryllithium solution at -78°C.

  • Reaction and Work-up: Allow the reaction to stir at -78°C for an hour before slowly warming to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel.

Trustworthiness: Advantages and Disadvantages
  • Advantages:

    • Exceptional Regioselectivity: This method provides virtually exclusive formation of the 2-acylated product, eliminating the need to separate isomers.

    • Avoids Strong Lewis Acids: Circumvents the use of corrosive AlCl₃ and the associated problematic waste streams.

  • Disadvantages:

    • Stringent Conditions: Requires strictly anhydrous and anaerobic conditions, as organolithium reagents are pyrophoric and react violently with water and air.

    • Cryogenic Temperatures: The reaction must be performed at very low temperatures (-78°C), which can be challenging to maintain on a large scale.

    • Strong Base: The use of highly basic and pyrophoric n-butyllithium requires specialized handling procedures.

Conclusion

The optimal synthetic route for 5-Chloro-2-methoxyacetophenone is contingent upon the specific requirements of the project, including scale, available equipment, and purity demands.

  • For large-scale industrial production where cost and throughput are paramount, the one-step Friedel-Crafts Acylation (Route 1) is often favored despite its drawbacks concerning waste and potential for minor isomer impurities.

  • For laboratory-scale synthesis where high purity and yield are the primary objectives , the two-step Fries Rearrangement followed by Methylation (Route 2) is arguably the superior choice. It is reliable, high-yielding, and produces a very clean product, justifying the additional synthetic step.

  • For applications requiring absolute regiochemical purity and where access to specialized equipment for handling air-sensitive reagents at low temperatures is available, the Directed ortho-Metalation (Route 3) offers an elegant and highly selective solution, completely avoiding isomer formation.

By carefully considering these factors, researchers and drug development professionals can select the most appropriate and efficient pathway to this important chemical intermediate.

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 1-(5-Chloro-2-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the design of new therapeutic agents. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing unambiguous atomic-level insights. This guide offers a comparative analysis of the crystallographic data for derivatives of 1-(5-Chloro-2-methoxyphenyl)ethanone, a key scaffold in medicinal chemistry.

While a crystal structure for the parent compound, this compound, is not publicly available, this guide utilizes a closely related analogue, 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone, to illustrate the power of X-ray crystallography. We further explore structural modifications by examining a pyrrolidine derivative of a related acetophenone. This comparative approach highlights how subtle changes in molecular composition can influence crystal packing and intermolecular interactions.

The Decisive View: X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state architecture of a compound. This detailed structural information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new molecules with improved properties.

Comparative Crystallographic Analysis

To illustrate the impact of derivatization on the solid-state structure, we will compare the crystallographic data of two compounds: a thiosemicarbazone derivative of a closely related acetophenone and a pyrrolidine derivative of 1-(5-chloro-2-hydroxyphenyl)ethanone.

Table 1: Comparative Crystallographic Data

Parameter1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone[1]1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide[2]
Crystal System MonoclinicNot explicitly stated, but data deposited at CCDC[2]
Space Group P2₁/cCCDC 1883850[2]
a (Å) 15.7097 (12)Data available from CCDC
b (Å) 7.8300 (5)Data available from CCDC
c (Å) 21.2351 (19)Data available from CCDC
β (˚) 92.635 (8)Data available from CCDC
V (ų) 2609.3 (3)Data available from CCDC
Z 8Data available from CCDC
Key Interactions Intramolecular O—H···N hydrogen bonding, weak intermolecular C—H···O and C—H···π interactions.[1]Intermolecular hydrogen bonds of the NH···O type.[2]

The thiosemicarbazone derivative crystallizes in the monoclinic space group P2₁/c, with two independent molecules in the asymmetric unit.[1] Its structure is stabilized by a combination of intramolecular hydrogen bonds and weaker intermolecular interactions.[1] In contrast, the pyrrolidine derivative's crystal packing is influenced by intermolecular NH···O hydrogen bonds, forming chains within the crystal lattice.[2] These differences in intermolecular interactions, arising from the distinct functional groups in each derivative, dictate the overall crystal packing and, consequently, the physical properties of the solids.

Experimental Protocols: A Roadmap to High-Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of the target compound, followed by a meticulous crystallization process. The choice of crystallization technique is often empirical and may require screening of various solvents and conditions.

Synthesis of this compound Derivatives

A common route for synthesizing derivatives of this compound is through condensation reactions. For instance, chalcones can be prepared via a Claisen-Schmidt condensation with an appropriate aromatic aldehyde.[3] Schiff bases can be synthesized by reacting the parent ketone with a primary amine.[4][5]

Protocol: Synthesis of a Chalcone Derivative

  • Dissolve this compound and a substituted benzaldehyde in ethanol.

  • Add a catalytic amount of a base, such as potassium hydroxide.

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, isolate the product by filtration and purify by recrystallization.

Crystallization Methodologies: A Comparative Overview

The quality of the single crystals is paramount for successful X-ray diffraction analysis. Several techniques are commonly employed, with the choice depending on the solubility and stability of the compound.

Slow Evaporation: This is often the simplest and most common method.[6] A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is insoluble. The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.

Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface between the two solvents.

Protocol: Crystallization by Slow Evaporation

  • Dissolve the purified derivative in a minimal amount of a suitable solvent (e.g., ethanol, dimethylformamide) with gentle warming if necessary.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Visualizing the Workflow

The process from synthesis to structural analysis can be visualized as a linear workflow.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Analysis start This compound + Reagent reaction Condensation Reaction (e.g., Claisen-Schmidt) start->reaction purification Purification (e.g., Recrystallization) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution growth Crystal Growth (e.g., Slow Evaporation) dissolution->growth harvesting Crystal Harvesting growth->harvesting diffraction Single-Crystal X-ray Diffraction harvesting->diffraction structure_solution Structure Solution and Refinement diffraction->structure_solution analysis Structural Analysis structure_solution->analysis

Caption: Experimental workflow from synthesis to structural analysis.

Molecular Interactions at a Glance

The stability of a crystal lattice is determined by a network of intermolecular interactions.

molecular_interactions Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B Hydrogen Bonding Molecule_D Molecule D Molecule_A->Molecule_D van der Waals Forces Molecule_C Molecule C Molecule_B->Molecule_C π-π Stacking Molecule_C->Molecule_D C-H···π Interactions

Caption: Key intermolecular interactions governing crystal packing.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their three-dimensional structures and the subtle interplay of intermolecular forces that dictate their solid-state arrangement. By systematically exploring different synthetic derivatives and employing rigorous crystallization techniques, researchers can elucidate the structure-property relationships that are essential for the rational design of new materials and therapeutic agents. The comparative approach outlined in this guide serves as a framework for understanding how molecular modifications can be used to tune the supramolecular architecture and, ultimately, the function of these versatile compounds.

References

Quantitative Analysis of 1-(5-Chloro-2-methoxyphenyl)ethanone: A Comparative Guide to Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is a cornerstone of robust process development and quality control. 1-(5-Chloro-2-methoxyphenyl)ethanone, a substituted acetophenone, serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] This guide provides an in-depth comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to equip the reader with the foundational knowledge to select the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, selectivity, and sample throughput.

Introduction to the Analytical Challenge

This compound (CAS No. 6342-64-9) is an aromatic ketone with a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[2][3] Its structure, featuring a chromophoric aromatic ring and a carbonyl group, lends itself to analysis by various instrumental methods. The choice of analytical technique is dictated by the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. This guide will explore the theoretical underpinnings and practical application of HPLC, GC, and UV-Vis spectrophotometry for the accurate quantification of this important synthetic intermediate.

Comparative Overview of Analytical Techniques

The selection of an optimal analytical method hinges on a thorough understanding of the strengths and limitations of each technique. Below is a comparative summary of the methods discussed in this guide.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectrophotometry
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorbance of light by the analyte in a solution.
Selectivity High (excellent for complex matrices).High (excellent for volatile and thermally stable compounds).Low (prone to interference from other absorbing species).
Sensitivity High (typically µg/mL to ng/mL).Very High (typically ng/mL to pg/mL).Moderate (typically µg/mL).
Sample Throughput Moderate.Moderate to High.High.
Instrumentation Cost High.High.Low.
Typical Application Purity determination, stability studies, quantification in complex mixtures.Analysis of residual solvents, purity of volatile compounds, analysis of thermally stable compounds.Rapid quantification in simple matrices, in-process control.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Selectivity

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of moderately polar compounds like this compound. The separation is based on the compound's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[4]

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm

  • Run Time: 10 minutes

Reagent and Standard Preparation:

  • Mobile Phase Preparation: Mix HPLC-grade acetonitrile and ultrapure water in a 60:40 volume ratio. Degas the solution by sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Curve Standards B->C G Inject Standards & Sample C->G D Weigh Sample E Dissolve & Dilute Sample D->E F Filter Sample E->F F->G H Chromatographic Separation G->H I UV Detection H->I J Generate Calibration Curve I->J K Integrate Peak Areas I->K L Quantify Analyte J->L K->L

Caption: Workflow for the HPLC analysis of this compound.

Expected Performance Characteristics
Parameter Expected Value
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/mL

Gas Chromatography (GC): Ideal for Volatile Analytes

Gas chromatography is a highly sensitive technique well-suited for the analysis of volatile and thermally stable compounds. For substituted acetophenones, GC with flame ionization detection (FID) or mass spectrometry (MS) can provide excellent quantitative results.[5][6][7]

Experimental Protocol: GC-FID Method

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Reagent and Standard Preparation:

  • Solvent: HPLC-grade acetone or ethyl acetate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 2, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the solvent.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the solvent to achieve a final concentration within the calibration range.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C F Inject Standards & Sample C->F D Weigh Sample E Dissolve & Dilute Sample D->E E->F G Vaporization & Separation F->G H FID Detection G->H I Generate Calibration Curve H->I J Integrate Peak Areas H->J K Quantify Analyte I->K J->K

Caption: Workflow for the GC analysis of this compound.

Expected Performance Characteristics
Parameter Expected Value
Linearity (r²) > 0.998
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantitation (LOQ) 0.2 - 0.6 µg/mL

UV-Vis Spectrophotometry: A Rapid and Simple Approach

UV-Vis spectrophotometry is a straightforward and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light.[8] Aromatic ketones, including this compound, exhibit strong UV absorbance due to their conjugated systems, making them suitable for this method, particularly in matrices with no interfering substances.[9][10]

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis spectrophotometer (double beam or diode array).

Method Parameters:

  • Solvent: HPLC-grade methanol or ethanol.

  • Wavelength of Maximum Absorbance (λmax): To be determined experimentally by scanning a dilute solution of the analyte from 200 to 400 nm. The expected λmax is around 245-255 nm.

  • Cuvette: 1 cm path length quartz cuvette.

Reagent and Standard Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 2.5, 5, 7.5, 10 µg/mL) by serial dilution of the stock solution with the solvent.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the solvent to achieve a final concentration that falls within the linear range of the calibration curve.

Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C G Measure Absorbance of Standards C->G D Weigh Sample E Dissolve & Dilute Sample D->E H Measure Absorbance of Sample E->H F Determine λmax F->G F->H I Generate Calibration Curve G->I J Calculate Concentration H->J I->J

Caption: Workflow for UV-Vis analysis of this compound.

Expected Performance Characteristics
Parameter Expected Value
Linearity (r²) > 0.995
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) 0.2 - 1 µg/mL
Limit of Quantitation (LOQ) 0.6 - 3 µg/mL

Conclusion and Recommendations

The choice of the most suitable analytical method for the quantitative analysis of this compound is contingent upon the specific requirements of the analysis.

  • HPLC is the recommended method for routine quality control, stability testing, and analysis in complex matrices where high selectivity is paramount.

  • GC is a viable alternative, particularly if the analyte is of high purity and the primary concern is the detection of volatile impurities. Its high sensitivity can be advantageous for trace analysis.

  • UV-Vis Spectrophotometry offers a rapid and economical option for in-process controls and for the analysis of pure samples where interfering substances are not present.

It is imperative that any chosen method is subjected to a thorough validation process in accordance with regulatory guidelines (e.g., ICH Q2(R1)) to ensure the reliability and accuracy of the generated data. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

References

Safety Operating Guide

Navigating the Disposal of 1-(5-Chloro-2-methoxyphenyl)ethanone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 1-(5-Chloro-2-methoxyphenyl)ethanone (CAS No. 6342-64-9), a halogenated aromatic ketone. By understanding the chemical's hazardous properties and the principles of compliant waste management, laboratories can ensure a safe working environment and maintain environmental stewardship.

Hazard Profile and Immediate Safety Precautions

This compound is classified as a hazardous substance. A thorough understanding of its risk profile is the foundation of safe handling and disposal.

GHS Hazard Classification:

Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Source: Information synthesized from multiple chemical supplier databases.

The primary hazards associated with this compound are ingestion, skin and eye contact, and inhalation of its dust or vapors. The GHS pictogram for this chemical is the GHS07 exclamation mark, indicating its irritant and acutely toxic properties.

Immediate Safety Protocols:

Before handling this compound for any purpose, including disposal preparation, the following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.

Waste Segregation: The Cornerstone of Compliant Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure that waste streams are managed correctly. As a chlorinated aromatic compound, this compound has a designated waste stream.

Core Principle: this compound is a halogenated organic waste . It must be collected separately from non-halogenated organic solvents and aqueous waste.

Rationale: Halogenated organic compounds require high-temperature incineration for complete destruction and to prevent the formation of persistent environmental pollutants. Mixing them with non-halogenated solvents can make the entire mixture unsuitable for solvent recovery and significantly increase disposal costs.

Step-by-Step Disposal Procedure

The following protocol outlines the process for collecting and preparing this compound for disposal.

Materials Required:

  • Designated hazardous waste container for halogenated organic solids.

  • Hazardous waste labels.

  • Permanent marker.

  • Appropriate PPE.

Protocol:

  • Container Selection: Choose a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The CAS Number: "6342-64-9".

    • The associated hazards (e.g., "Irritant," "Acutely Toxic").

    • The accumulation start date.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the labeled container.

    • For residual amounts in original containers, the entire container should be treated as hazardous waste.

    • Do not mix with other waste types.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the SAA is away from sources of ignition and incompatible materials.

  • Disposal Request: Once the container is full or is ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Management and Decontamination

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 1.

  • Containment:

    • For solid spills, gently cover the material with an absorbent, inert material like vermiculite, sand, or a universal absorbent pad to prevent it from becoming airborne.

    • Avoid raising dust.

  • Cleanup:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), working from the outside in.

    • Place all cleanup materials (gloves, absorbent pads, cloths) into the hazardous waste container.

    • Wash the area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Emergency First Aid

In case of accidental exposure, immediate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Identification cluster_procedure Disposal Procedure cluster_spill Spill Contingency start Start: Disposal of this compound ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe identify Identify Waste Type: This compound ppe->identify is_halogenated Is it a Halogenated Organic Compound? identify->is_halogenated halogenated_stream YES: Halogenated Organic Waste Stream is_halogenated->halogenated_stream True non_halogenated_stream NO: Non-Halogenated Organic Waste Stream (Incorrect Path) is_halogenated->non_halogenated_stream False container Select & Pre-label 'Halogenated Waste' Container halogenated_stream->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal store Store in Satellite Accumulation Area (SAA) seal->store request_pickup Request Pickup by EHS or Licensed Contractor store->request_pickup end Disposal Complete request_pickup->end End of Process spill_occurs Spill Occurs spill_ppe Don PPE spill_occurs->spill_ppe contain_spill Contain with Inert Absorbent Material spill_ppe->contain_spill collect_spill Collect & Place in Halogenated Waste Container contain_spill->collect_spill collect_spill->request_pickup

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(5-Chloro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-(5-Chloro-2-methoxyphenyl)ethanone (CAS No. 6342-64-9) demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1][2] This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and operational procedures necessary to ensure your safety and the integrity of your research. While specific toxicological data for this compound is limited, the following recommendations are synthesized from safety data for structurally analogous chlorinated and ketone-containing aromatic compounds.[3]

Hazard Assessment: Understanding the Risks

Based on data from similar chemical structures, this compound should be handled as a substance that is potentially hazardous.[3] The primary anticipated risks include:

  • Skin Irritation: Halogenated aromatic hydrocarbons and ketones can cause skin irritation, sometimes through a defatting action.[4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[5][6]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[5][6]

  • Harmful if Swallowed: Like many substituted acetophenones, oral ingestion is considered harmful.[5][7]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation—it is a critical component of your experimental design.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first and most critical line of defense. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates that employers assess workplace hazards and provide appropriate protective equipment.[8] The following table summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Standard/Specification Rationale
Eye & Face Chemical Safety Goggles & Face ShieldANSI Z87.1 / EN166Goggles provide a seal against splashes and dust; a face shield offers an additional layer of protection for the entire face.[9][10][11]
Hands Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)EN374Prevents direct skin contact and absorption. Ensure gloves are inspected before use and changed immediately if contaminated.
Body Laboratory Coat / Chemical-Resistant ApronN/AProtects against incidental splashes and prevents contamination of personal clothing.[12]
Respiratory NIOSH-Approved Respirator (if applicable)NIOSH/MSHA or EN 149Required if handling outside of a fume hood, if dust or aerosols are generated, or if ventilation is inadequate. Use a cartridge for organic vapors.[9][13]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a standardized workflow minimizes the risk of exposure. All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[7]

Workflow for Safe Handlingdot

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Clear Work Area in Fume Hood gather_ppe 2. Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) gather_mats 3. Assemble Materials (Chemical, Spatula, Weigh Paper, Glassware) weigh 4. Carefully Weigh Required Amount gather_mats->weigh transfer 5. Transfer Compound to Reaction Vessel dissolve 6. Add Solvent & Dissolve (Keep sash lowered) clean 7. Clean Equipment & Work Surface dissolve->clean dispose_waste 8. Segregate & Dispose of Contaminated Waste remove_ppe 9. Doff PPE Correctly & Wash Hands Thoroughly

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.